RTI-51 Hydrochloride

Catalog No.
S1800116
CAS No.
1391052-88-2
M.F
C16H21BrClNO2
M. Wt
374.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RTI-51 Hydrochloride

CAS Number

1391052-88-2

Product Name

RTI-51 Hydrochloride

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

Molecular Formula

C16H21BrClNO2

Molecular Weight

374.7 g/mol

InChI

InChI=1S/C16H20BrNO2.ClH/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;/h3-6,12-15H,7-9H2,1-2H3;1H/t12-,13+,14+,15-;/m0./s1

InChI Key

GRVPWXKXXKPLCW-PEVLCXCCSA-N

SMILES

Array

Synonyms

(1R,2S,3S,5S)-3-(4-Bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride; [1R-(exo,exo)]-3-(4-Bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride; RTI 4229-51 Hydrochlori

Pharmacological Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

RTI-51, also known as RTI-4229-51 or bromopane, belongs to the phenyltropane class of compounds and acts primarily as a monoamine reuptake inhibitor [1]. Its mechanism involves blocking the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), thereby increasing the concentration of these neurotransmitters in the synaptic cleft [1].

The following diagram illustrates the primary mechanism of RTI-51 as a dopamine reuptake inhibitor.

G Pre Presynaptic Neuron Syn Synaptic Cleft Pre->Syn Dopamine Release DAT Dopamine Transporter (DAT) Syn->DAT Reuptake Post Postsynaptic Neuron DAT->Pre DA Dopamine DA->Post Receptor Binding RTI51 RTI-51 RTI51->DAT Inhibition

RTI-51 binds to the dopamine transporter (DAT), preventing dopamine reuptake and increasing its synaptic concentration.

Its inhibitory profile is characterized by high potency and an unusual balance of effects, with a primary affinity for the dopamine transporter [1]. The table below summarizes its binding affinity (Ki) for key monoamine transporters.

Transporter Ki (nM) Notes
Dopamine (DAT) 1.8 [1] Primary target; high affinity
Serotonin (SERT) 10.6 [1] Secondary target
Norepinephrine (NET) 37.4 [1] Lower affinity

Primary Research Applications

  • Mapping Dopamine Transporters: RTI-51 has been used in its ⁷⁶Br radiolabelled form with positron emission tomography (PET) to map the distribution and density of dopamine transporters in the living brain, a valuable tool for studying neurodegenerative and psychiatric disorders [1].
  • Psychostimulant Research: Due to its potent effects on the dopamine system, RTI-51 significantly enhances locomotor activity in animal models and is used to study the mechanisms of psychostimulants [2].
  • Cocaine Use Disorder Research: RTI-51 has been investigated as a potential treatment for cocaine use. It exhibits a highly effective, selective, and long-lasting substitution effect, which may help reduce drug-seeking behavior [2].

Research-Use Information

RTI-51 and its hydrochloride salt are intended for research purposes only and are not approved for human consumption [2]. Researchers can source the compound from specialty chemical suppliers.

Supplier Catalog Number Salt Form Price (approx.)
ChemicalBook [3] 020765 Hydrochloride $460 / 10 mg
TargetMol [2] T202777 Freebase Inquiry-based

For storage, the freebase powder should be kept at -20°C for long-term stability (up to 3 years) [2]. Solutions of the compound are recommended for storage at -80°C for one year [2].

References

Detailed Mechanism of Action & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

RTI-51 exerts its primary effect by blocking the dopamine transporter (DAT), with additional activity at the serotonin (SERT) and norepinephrine (NET) transporters [1]. This blockade increases the concentration of these neurotransmitters in the synaptic cleft, leading to psychostimulant effects.

G cluster_synapse Synaptic Cleft Neurotransmitters Dopamine, Serotonin, Norepinephrine Receptors Postsynaptic Receptors Neurotransmitters->Receptors Signaling Transporter Monoamine Transporter (DAT, SERT, NET) Neurotransmitters->Transporter Reuptake PresynapticNeuron Presynaptic Neuron Transporter->PresynapticNeuron RTI51 RTI-51 RTI51->Transporter Inhibition

RTI-51 blocks monoamine transporters, increasing neurotransmitter levels in the synaptic cleft.

In Vivo Behavioral & Binding Kinetics

The rate at which a stimulant binds to the DAT in vivo is critically linked to its reinforcing efficacy. Slower binding is associated with a lower potential for abuse [2].

Compound Time to Displace 25% of [³H]WIN 35428 from DAT in Rat Striatum (minutes) Relative Reinforcing Efficacy (PR Schedule in Monkeys)
Cocaine 5.8 Highest
WIN 35428 22.4 High
RTI-31 30.8 Medium
RTI-51 44.1 Lowest

Key Experimental Protocols

To help you contextualize the data, here are methodologies from key studies on RTI-51.

In Vitro Transporter Binding Assay [1]
  • Objective: Determine inhibitory affinity (Ki) for monoamine transporters.
  • Methodology: Use rat brain tissue membranes. Incubate tissue with a radioligand specific to each transporter and increasing concentrations of RTI-51.
    • DAT Radioligand: [³H]CFT
    • SERT Radioligand: [³H]Paroxetine
    • NET Radioligand: [³H]Nisoxetine
  • Measurement: Quantify the concentration of RTI-51 that displaces 50% of the specific radioligand binding to calculate Ki.
In Vivo Transporter Binding Kinetics [2]
  • Objective: Measure the rate of DAT binding in a living animal model.
  • Methodology: Administer an equipotent dose of RTI-51 intravenously to rats. At various time points after injection, sacrifice the animals and remove the striatum.
  • Measurement: Homogenize the striatal tissue and measure the displacement of a previously administered DAT-specific radioligand ([³H]WIN 35428) to determine the time course of binding.
Behavioral Reinforcing Efficacy (Progressive-Ratio Schedule) [2]
  • Objective: Evaluate the motivation of animals to self-administer the drug.
  • Methodology: Train rhesus monkeys to self-administer RTI-51 intravenously by pressing a lever. Implement a progressive-ratio schedule where the number of lever presses required for a single drug injection increases with each subsequent injection.
  • Measurement: The "break point" is the highest number of lever presses a monkey completes for an injection. A higher break point indicates greater reinforcing efficacy.

Research Applications

Based on its pharmacological profile, RTI-51 has been used in several research contexts:

  • Neuroimaging: RTI-51 has been radiolabeled with Bromine-76 ([⁷⁶Br]) and used in Positron Emission Tomography (PET) studies to map the distribution and density of dopamine transporters in the living brain [1].
  • Cocaine Abuse Treatment: It has been investigated as a potential treatment for cocaine use due to its long-lasting and selective substitution effect, which may reduce drug-seeking behavior [3]. Its slow onset of action is a key feature believed to contribute to its lower abuse potential [2].
  • Compatibility with Antibody Therapy: Research shows that anti-cocaine catalytic antibodies do not bind RTI-51, suggesting these two potential treatments could be used simultaneously without interfering [4].

References

RTI-51 dopamine transporter binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding Affinity Data

The table below summarizes the available in vitro binding affinity (Ki, nM) data for RTI-51 and related compounds from rodent brain studies.

Compound [³H]CFT (DAT) [³H]Paroxetine (SERT) [³H]Nisoxetine (NET) Monoamine Reuptake Inhibition Ratio (DAT:SERT:NET)
RTI-51 1.7 [1] 10.6 [1] 37.4 [1] 1.8 : 10.6 : 37.4 (nM) [1]
Cocaine 89.1 [1] 1050 [1] 3300 [1] Information missing
WIN 35,428 13.9 [1] 692 [1] 835 [1] Information missing
RTI-31 1.1 [1] 44.5 [1] 37 [1] Information missing
RTI-55 1.3 [1] 4.21 [1] 36 [1] Information missing

Notes on Data:

  • Data Source: The data is primarily from a 1995 study using rat brain tissue [1]. The values for [³H]Nisoxetine are provided as 37.4 for RTI-51, with a parenthetical value of 23, which may indicate a measurement under different conditions [1].
  • Key Findings: The data shows that RTI-51 has high affinity for the Dopamine Transporter (DAT), significantly greater than cocaine. It also shows substantial affinity for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET), resulting in an unusual monoamine reuptake inhibition profile [1].

Key Experimental Protocols

Here are the methodologies for two critical types of experiments cited in the literature concerning RTI-51 and DAT binding.

In Vivo Binding Rate Protocol

This protocol measures how quickly a compound occupies DAT sites in the living brain, a factor linked to its reinforcing efficacy [2] [3].

  • Objective: To determine the rate of dopamine transporter occupancy in vivo for various inhibitors, including RTI-51 [3].
  • Animal Model: Mice [3].
  • Radioligand: [³H]WIN 35,428, a high-affinity DAT ligand [3].
  • Procedure:
    • Radioligand Administration: Intravenous (IV) injection of [³H]WIN 35,428 into mice [3].
    • Test Compound Displacement: At various time points after the radioligand, the test compound (e.g., RTI-51, cocaine) is administered via IV injection [3].
    • Tissue Collection and Analysis: Animals are euthanized, and the striatum is dissected. The level of remaining radioligand bound to DAT is measured using scintillation counting [3].
    • Data Analysis: The rate of displacement of [³H]WIN 35,428 by the test compound is calculated. Slower displacement indicates a slower rate of binding to the DAT [2] [3].
  • Key Finding for RTI-51: RTI-51 showed an intermediate rate of transporter occupancy, slower than cocaine but faster than other analogs like RTI-31. The time estimated to displace 25% of the radioligand in rat striatum was 44.1 minutes for RTI-51, compared to 5.8 minutes for cocaine. This slower binding kinetics was correlated with its lower relative reinforcing efficacy in monkey self-administration studies [2].
In Vitro Binding Affinity Protocol

This is a standard method to determine the binding potency (Ki) of a compound for various monoamine transporters.

  • Objective: To assess the affinity of RTI-51 for dopamine, serotonin, and norepinephrine transporters in vitro [1].
  • Tissue Preparation: Rat brain tissue (e.g., striatal membranes) is prepared [1].
  • Binding Assay:
    • Incubation: The tissue preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]CFT for DAT, [³H]Paroxetine for SERT, [³H]Nisoxetine for NET) and varying concentrations of the unlabeled test compound RTI-51 [1].
    • Separation and Measurement: The mixture is filtered to separate bound from free radioligand. The amount of radioligand bound to the transporters is quantified [1].
    • Data Analysis: The concentration of RTI-51 that inhibits 50% of the specific radioligand binding (IC50) is determined. This value is then used to calculate the inhibition constant (Ki), which represents the binding affinity [1].

DAT Regulation & Experimental Pathways

The following diagram integrates RTI-51's action into the broader context of dopamine transporter regulation and the experimental workflow for assessing its effects.

cluster_experimental Experimental Investigation of RTI-51 cluster_regulation Key DAT Regulatory Pathways ExpInput Administer RTI-51 ExpAction Binds Dopamine Transporter (DAT) ExpInput->ExpAction ExpEffect Inhibits Dopamine Reuptake ExpAction->ExpEffect ExpMeasure Measure Outcomes ExpEffect->ExpMeasure TAAR1 TAAR1 Activation ExpEffect->TAAR1 Increased DA Activates ExpKinetics In Vivo Binding Kinetics ExpMeasure->ExpKinetics ExpAffinity In Vitro Binding Affinity (Ki) ExpMeasure->ExpAffinity ExpEfficacy Reinforcing Efficacy (Behavioral) ExpMeasure->ExpEfficacy PKC PKC Phosphorylation TAAR1->PKC Induces PKA PKA Phosphorylation TAAR1->PKA Induces DAT_Internalize DAT Internalization PKC->DAT_Internalize DAT_Reverse Reverse Transport (Efflux) PKC->DAT_Reverse PKA->DAT_Internalize D2 D2 Autoreceptor D2->PKA Opposes

This diagram illustrates the direct action of RTI-51 and the subsequent cellular pathways it influences, alongside the methods used to study it.

Research Implications and Applications

The unique pharmacological profile of RTI-51 suggests several research directions:

  • Mapping DAT Distribution: RTI-51 has been used in its radiolabelled form (e.g., [⁷⁶Br]β-CBT) with Positron Emission Tomography (PET) to map the distribution of dopamine transporters in the brain [1].
  • Treatment Development: Its high affinity and selectivity make RTI-51 and similar analogs potential candidates for developing substitution therapies for cocaine addiction [4]. Furthermore, its lack of affinity for certain anticocaine catalytic antibodies indicates that these treatments could be used simultaneously [4].

References

Comprehensive Technical Guide: Pharmacology of Phenyltropane Analogs

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Applications

Phenyltropane analogs represent a class of synthetic compounds derived from the cocaine structure that have been extensively investigated for their high-affinity binding to monoamine transporters in the central nervous system. Originally developed in the 1970s by Clarke et al. during research aimed at dissociating cocaine's stimulant properties from its abuse liability, these compounds have evolved into indispensable tools for neuroscience research and drug development [1]. The core structure of phenyltropanes maintains the tropane alkaloid backbone of cocaine but incorporates strategic chemical modifications that enhance receptor selectivity and alter pharmacokinetic profiles. Over the past several decades, extensive structure-activity relationship (SAR) studies have yielded compounds with varying selectivity profiles for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, enabling researchers to investigate the individual contributions of these monoamine systems to psychostimulant effects and to develop potential pharmacotherapies for substance use disorders [1] [2].

The therapeutic applications of phenyltropane analogs span multiple neurological and psychiatric conditions, with the most promising research focused on addiction medicine. As shown in Table 1, these compounds have been investigated for various clinical applications:

Table 1: Therapeutic Applications of Phenyltropane Analogs

Application Area Specific Compounds Mechanism of Action Development Status
Cocaine Addiction RTI-336, RTI-112 Selective DAT inhibition (RTI-336); Mixed DAT/SERT inhibition (RTI-112) Preclinical (RTI-112 showed reduced cocaine self-administration in primates) [1] [2]
Parkinson's Disease Technetium-99m labeled analogs DAT binding for neuroimaging Diagnostic imaging agents [3]
Depression RTI-112 Mixed DAT/SERT inhibition Preclinical research
Obesity Various phenyltropanes Appetite suppression via monoamine transport inhibition Early research stage [1]

Research into phenyltropane analogs as potential cocaine addiction treatments follows two primary approaches: (1) slow-onset, long-duration dopamine reuptake inhibitors (e.g., RTI-336) that may stabilize dopaminergic signaling without producing significant euphoria, and (2) mixed-action transporter inhibitors (e.g., RTI-112) that simultaneously target dopamine and serotonin transporters to reduce cocaine self-administration while having minimal abuse liability themselves [1] [2]. The mixed DAT/SERT inhibitors represent a particularly promising approach, as demonstrated by RTI-112 which reduced cocaine self-administration in primate models at doses that produced high SERT occupancy (>84%) with minimal DAT occupancy, suggesting that serotonin transporter inhibition may modulate the reinforcing effects of cocaine [2].

Structure-Activity Relationship Analysis

Comprehensive Binding Affinity Profiles

The pharmacological properties of phenyltropane analogs are predominantly determined by their structural features, particularly substitutions at the 3-phenyl position and modifications to the tropane ring system. Extensive SAR studies have revealed that specific chemical substitutions significantly influence both the binding affinity and transporter selectivity of these compounds. The development of comprehensive compound libraries has enabled researchers to systematically optimize phenyltropanes for particular research or therapeutic applications, with halogen substitutions frequently enhancing DAT affinity and bulkier substituents influencing selectivity profiles [1] [2].

Table 2: Binding Affinities (IC50/Ki in nM) of Selected Phenyltropane Analogs at Monoamine Transporters

Compound X Substituent DAT Affinity SERT Affinity NET Affinity DAT:SERT:NET Selectivity Ratio
RTI-31 Cl 1.1 ± 0.1 nM 44.5 ± 1.3 nM 37 ± 2.1 nM 1:40:34 [1]
RTI-51 Br 1.7 ± 0.2 nM 10.6 ± 0.24 nM 37.4 ± 5.2 nM 1:6:22 [1]
RTI-55 I 1.3 ± 0.01 nM 4.21 ± 0.30 nM 36 ± 2.7 nM 1:3:28 [1]
RTI-112 Cl-CH₃ 0.08 nM* 0.11 nM* 1.7 nM* 1:1.4:21 [2]
WIN 35,428 (CFT) F 13.9 ± 2.0 nM 692 ± 27 nM 835 ± 45 nM 1:50:60 [1]
Compound 8i I-NH₂ 2.5 nM 3.5 nM 2040 nM 1:1.4:816 [2]

*Reported values from [2]; others from [1]

Molecular Determinants of Transporter Selectivity

The structural features of phenyltropane analogs critically determine their pharmacological profiles. The orientation of substituents at the 2β and 3β positions of the tropane ring is essential for high-affinity binding, with α-orientation isomers demonstrating markedly reduced potency [1]. Halogen substitutions at the para-position of the phenyl ring generally enhance DAT affinity, with the trend of increasing atomic weight (F < Cl < Br < I) correlating with increased potency in many series [1]. For instance, RTI-55, featuring an iodine substituent, demonstrates subnanomolar affinity for DAT (1.3 nM) and high potency for SERT (4.21 nM), making it particularly useful for neuroimaging studies [1]. The compound 8i, with its 4-methoxyphenyl group and 3-iodo-4-aminophenyl ester modification, exhibits nearly balanced DAT/SERT affinity (2.5 nM and 3.5 nM, respectively) with significantly reduced NET affinity (2040 nM), representing an optimized mixed DAT/SERT inhibitor with minimal noradrenergic activity [2].

Beyond halogen substitutions, ester modifications at the 2β position significantly influence pharmacological properties. Replacement of the methyl ester with larger aryl or alkylaryl esters can dramatically alter transporter selectivity patterns and improve metabolic stability [2]. For example, the 2β-carboxylic acid 2-(3-iodo-4-aminophenyl)ethyl ester modification in compound 8i contributes to its unique selectivity profile, while the isothiocyanate derivative RTI-76 enables irreversible DAT binding for mechanistic studies [4]. These strategic modifications have yielded compounds with tailored pharmacokinetic and pharmacodynamic properties suitable for specific research applications, from neuroimaging to receptor mapping and behavioral pharmacology.

Experimental Methods and Research Protocols

Binding Assay Methodologies

The determination of binding affinities for phenyltropane analogs at monoamine transporters follows well-established receptor binding protocols using radioligand competition assays. For dopamine transporter binding assessments, the standard methodology employs [³H]WIN 35,428 (also known as [³H]CFT) at a concentration of 0.5 nM as the radioligand in rat striatal membrane preparations or cells expressing human DAT [1] [2]. The assay typically involves incubating tissue preparations with the test phenyltropane compound across a range of concentrations (usually eight to twelve concentrations in triplicate) for equilibrium binding (typically 2 hours at 4°C). Non-specific binding is determined using a high concentration of a non-radioactive competing drug such as mazindol (100 μM) or cocaine itself (100 μM). Following incubation, samples are rapidly filtered through glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) and rinsed with ice-cold buffer to separate bound from free radioligand. The filters are then counted using liquid scintillation spectrometry to determine specifically bound radioligand at each competitor concentration [2] [5].

For serotonin transporter binding assays, the methodology similarly uses [³H]paroxetine at 0.2 nM or [³H]citalopram in rat brain membrane preparations (typically cortical regions enriched with SERT). Norepinephrine transporter binding employs [³H]nisoxetine at 0.5 nM using rat brain membrane preparations (particularly from brainstem or thalamus regions). The incubation conditions vary slightly for each transporter to optimize specific binding, with SERT assays typically conducted at room temperature for 1 hour and NET assays at 0-4°C for 2 hours [1] [2]. IC₅₀ values determined from competition curves are converted to Kᵢ values using the Cheng-Prusoff equation (Kᵢ = IC₅₀/(1 + [L]/Kᴅ)), where [L] is the concentration of radioligand and Kᴅ is its dissociation constant. These standardized protocols allow for direct comparison of affinity data across different laboratories and compound series, facilitating robust structure-activity relationship analyses.

Neuroimaging and In Vivo Evaluation

Neuroimaging applications of phenyltropane analogs represent a significant translational research area, particularly for mapping monoamine transporter distribution in living brain. Single Photon Emission Computed Tomography (SPECT) imaging using technetium-99m ([⁹⁹ᵐTc]) labeled phenyltropane analogs enables clinical investigation of dopamine transporter density in conditions like Parkinson's disease [3]. The development of these imaging agents involves synthesizing ferrocenyl phenyltropane precursors that can undergo efficient radio-transformation to technetium neuroprobes. The typical protocol involves reacting the ferrocenyl precursor with [⁹⁹ᵐTc]pertechnetate in the presence of a reducing agent and transfer ligand, followed by purification using HPLC or solid-phase extraction to yield the radiopharmaceutical in sterile, pyrogen-free formulation for human administration [3].

For behavioral pharmacology studies, primate self-administration models provide critical data on the abuse liability and potential therapeutic efficacy of phenyltropane analogs. The standard protocol involves training rhesus monkeys to self-administer cocaine under a fixed-ratio (FR) or progressive-ratio (PR) schedule of reinforcement, then substituting the test phenyltropane compound to determine its reinforcing efficacy [6]. To evaluate potential treatment efficacy, monkeys are pretreated with the test compound (e.g., RTI-112) before cocaine self-administration sessions. Reduction in cocaine self-administration without significant disruptive effects on operant responding suggests potential therapeutic utility. For example, in critical studies, RTI-112 produced a dose-dependent reduction in cocaine self-administration with an ED₅₀ of 0.03 mg/kg, while failing to maintain robust self-administration itself, indicating favorable characteristics as a potential pharmacotherapy [2] [6]. These sophisticated behavioral models provide essential translational data bridging molecular pharmacology and clinical potential.

Molecular Pathways and Mechanism of Action

Dopamine Transporter Pharmacology and Cocaine Addiction Pathways

The primary molecular target of cocaine and most phenyltropane analogs is the dopamine transporter (DAT), a presynaptic membrane protein responsible for reuptake of dopamine from the synaptic cleft, thereby terminating its action. The "dopamine hypothesis" of cocaine reinforcement proposes that inhibition of DAT increases extracellular dopamine concentrations, particularly in mesolimbic pathways, leading to reinforced drug-taking behavior [2]. Phenyltropane analogs with high DAT affinity and selectivity (e.g., RTI-336) mimic this mechanism but often with improved pharmacokinetic profiles and reduced cardiotoxicity compared to cocaine [1]. The following diagram illustrates the key neuropharmacological pathways involved in cocaine addiction and the site of action for phenyltropane analogs:

CocainePathways cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_synthesis Dopamine Synthesis (Tyrosine → DOPA → DA) DA_storage DA Storage in Vesicles (VMAT2) DA_synthesis->DA_storage DA_release DA Release into Synaptic Cleft DA_storage->DA_release DA_synaptic Dopamine (DA) DA_release->DA_synaptic Exocytosis DAT_normal DAT-Mediated DA Reuptake DA_synaptic->DAT_normal Normal Reuptake DA_receptors Dopamine Receptors (D1, D2, etc.) DA_synaptic->DA_receptors DA Binding DAT_normal->DA_synthesis Recycled DA Signal_transduction Signal Transduction & Cellular Response DA_receptors->Signal_transduction Cocaine Cocaine/Phenyltropanes Cocaine->DAT_normal Blocks Reuptake

Cocaine and phenyltropanes block dopamine reuptake, increasing synaptic dopamine.

The mechanism of action illustrated above demonstrates how phenyltropane analogs produce their primary effects. By binding to DAT with high affinity, these compounds prevent the normal reuptake of dopamine into presynaptic neurons, thereby increasing dopamine concentration and duration of action in the synaptic cleft. This enhanced dopaminergic signaling, particularly in the nucleus accumbens and other reward-related regions, underlies the reinforcing effects of cocaine and many phenyltropane analogs. However, compounds with mixed DAT/SERT inhibition profiles (e.g., RTI-112) or those with slow-onset, long-duration pharmacokinetic profiles (e.g., RTI-336) may modulate this pathway in a therapeutically beneficial manner, potentially reducing cocaine craving and use without producing significant abuse liability themselves [1] [2].

Multi-Transporter Inhibition and Experimental Workflows

Advanced phenyltropane analogs often exhibit complex pharmacological profiles involving multiple monoamine transporters. Compounds with balanced DAT/SERT affinity (e.g., RTI-112, compound 8i) or those with significant NET activity provide researchers with tools to investigate the interactions between monoamine systems in modulating behavior and neuropharmacological effects. Research indicates that serotonin transporter inhibition may attenuate some of the reinforcing effects mediated by dopamine transporter blockade, which explains the interest in mixed-action inhibitors as potential therapeutic agents with reduced abuse liability [2]. The following diagram illustrates the experimental workflow for evaluating multi-transporter inhibitors and their integrated mechanisms:

ExperimentalWorkflow cluster_synthesis Compound Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_applications Therapeutic Applications Design Molecular Design & SAR Analysis Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization Synthesis->Characterization Binding_assays Transporter Binding Affinity (DAT/SERT/NET) Characterization->Binding_assays Mechanism_studies Mechanistic Studies Characterization->Mechanism_studies Uptake_inhibition Uptake Inhibition Assays Binding_assays->Uptake_inhibition Selectivity_profile Selectivity Profile Determination Uptake_inhibition->Selectivity_profile Self_administration Self-Administration & Reinforcement Selectivity_profile->Self_administration Drug_discrimination Drug Discrimination Assays Self_administration->Drug_discrimination Neuroimaging Neuroimaging & Biodistribution Drug_discrimination->Neuroimaging Addiction_tx Cocaine Addiction Pharmacotherapy Neuroimaging->Addiction_tx Neuroimaging_dx Neuroimaging Diagnostics Neuroimaging->Neuroimaging_dx

Integrated workflow for developing and evaluating phenyltropane-based therapies.

The comprehensive evaluation of phenyltropane analogs requires this multi-stage approach, beginning with rational drug design based on structure-activity relationship data, proceeding through in vitro characterization of binding affinity and functional activity at monoamine transporters, and culminating in sophisticated behavioral assays and imaging studies. The transporter selectivity profile established in early stages determines which in vivo models are most appropriate for further evaluation. Compounds with high DAT selectivity are prioritized for cocaine addiction therapeutic studies, while those with appropriate radiochemical properties may be developed as neuroimaging agents. Mixed DAT/SERT inhibitors like RTI-112 require specialized behavioral testing to confirm their reduced abuse liability while maintaining efficacy in reducing cocaine self-administration [2]. This systematic approach has yielded important insights into the relationships between transporter inhibition patterns and in vivo effects, guiding the development of optimized therapeutic candidates.

Conclusion and Research Directions

References

RTI-4229-51 hydrochloride bromopane

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

RTI-51 (also known as RTI-4229-51 and Bromopane) is a semi-synthetic alkaloid belonging to the phenyltropane class of compounds, which are derived from structural modifications of cocaine [1] [2]. The following table summarizes its core identifiers and physical characteristics.

Property Details
Systematic Name methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1] [3]
CAS Number (Freebase) 135367-08-7 [4] [3]
CAS Number (Hydrochloride) 1391052-88-2 [5]
Molecular Formula (Freebase) C₁₆H₂₀BrNO₂ [1] [4]
Molecular Formula (Hydrochloride) C₁₆H₂₁BrClNO₂ [5]
Molecular Weight (Freebase) 338.24 g/mol [1] [4]
Molecular Weight (Hydrochloride) 374.70 g/mol [5]
Appearance (Hydrochloride) Beige solid [5]
Solubility (Hydrochloride) Slightly soluble in Methanol [5]
Storage Powder: -20°C for 3 years; in solvent: -80°C for 1 year [4]

Pharmacological Profile and Mechanism of Action

RTI-51 is a potent monoamine reuptake inhibitor, meaning it increases the levels of neurotransmitters like dopamine, serotonin, and norepinephrine in the brain by blocking their transporters [1]. Its unique profile is characterized by high potency at the dopamine transporter (DAT) with significant activity at the serotonin transporter (SERT).

Property Details
Primary Mechanism Monoamine reuptake inhibitor [1]
Biological Activity Significantly enhances locomotor activity; shows potential for reducing cocaine-seeking behavior [4]
Potency Order Dopamine Transporter (DAT) > Serotonin Transporter (SERT) > Norepinephrine Transporter (NET) [1]

The table below compares the binding affinity (Ki value in nM) of RTI-51 with other related compounds, demonstrating its high potency. Lower Ki values indicate stronger binding [1] [2].

Compound Dopamine Transporter (DAT) Serotonin Transporter (SERT) Norepinephrine Transporter (NET)
RTI-51 (Bromopane) 1.8 nM 10.6 nM 37.4 nM
Cocaine 241 nM 112 nM 161 nM
RTI-31 (para-Chloro) 3.7 nM 5.0 nM 5.9 nM
RTI-55 (para-Iodo) 2.0 nM 1.7 nM 7.5 nM

This mechanism can be visualized in the following pathway diagram:

G node_Neuron Presynaptic Neuron node_Synthesis Neurotransmitter Synthesis (DA, 5-HT, NE) node_Neuron->node_Synthesis node_Release Vesicular Release node_Synthesis->node_Release node_Reuptake Monoamine Transporters (DAT, SERT, NET) node_Release->node_Reuptake Synaptic Cleft node_Signaling Postsynaptic Signaling node_Release->node_Signaling node_Reuptake->node_Neuron Reuptake node_RTI51 RTI-51 Binding node_RTI51->node_Reuptake Inhibits node_Effect Enhanced Neurotransmission Increased Locomotor Activity node_Signaling->node_Effect

RTI-51 inhibits monoamine transporters (DAT/SERT/NET), preventing neurotransmitter reuptake and enhancing postsynaptic signaling.

Research Applications and Experimental Use

RTI-51 is primarily used in preclinical research to study the dopamine reward system and explore potential treatments for substance use disorders [1] [4].

  • Mapping Dopamine Transporters: The radiolabeled form of RTI-51 with Bromine-76 (⁷⁶Br) has been used in Positron Emission Tomography (PET) imaging studies to visualize and map the distribution of dopamine transporters in the brain [1].
  • Behavioral Studies: In vivo studies in rodents have shown that RTI-51 significantly enhances locomotor activity. Research suggests it has a long-lasting and selective substitution effect that can reduce cocaine-seeking behavior, indicating its potential as a candidate for treating cocaine use disorder [4].

Practical Research Considerations

For researchers working with this compound, here are some key practical details:

Consideration Description
Commercial Availability Available as RTI-51 Hydrochloride from chemical suppliers specializing in research compounds [5] [4].
Pricing (Example) Approximately $460 for a 10 mg quantity [5].
Intended Use For research purposes only. All products are intended for laboratory use and not for human consumption [4].

Summary and Key Insights

RTI-51 is a potent and selective phenyltropane with a unique balance of monoamine reuptake inhibition. Its high affinity for the dopamine transporter makes it a valuable tool for neuroimaging and behavioral pharmacology research, particularly in the context of stimulant use disorders.

References

RTI-51 synthesis from tropane derivatives

Author: Smolecule Technical Support Team. Date: February 2026

RTI-51: A Technical Profile

RTI-51, also known as RTI-4229-51 or bromopane, is a semi-synthetic phenyltropane alkaloid. Its chemical name is (–)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane [1].

The table below summarizes its key chemical and pharmacological characteristics:

Property Description
Chemical Formula C₁₆H₂₀BrNO₂ [1] [2]
Molecular Weight 338.24 g·mol⁻¹ [1] [2]
IUPAC Name methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1]
Core Structure 8-azabicyclo[3.2.1]octane (tropane) [1]
Pharmacological Activity Monoamine reuptake inhibitor [1]
Inhibition Ratio (DAT>SERT>NET) Dopamine > Serotonin > Norepinephrine (1.8:10.6:37.4 nM) [1]
Primary Applications Research compound; used in its ⁷⁶Br radiolabelled form for mapping dopamine transporters (DAT) in the brain via PET imaging [1]. Potential as a treatment compound for cocaine use [2].

Synthetic Strategies for the Tropane Core

While a direct protocol for RTI-51 is not available, modern synthetic chemistry offers sophisticated routes to construct its benzo-fused tropane scaffold. One advanced method involves a palladium-catalyzed intramolecular carboamination reaction [3].

This method is highly relevant as it can generate the complex tropane framework in a single, stereocontrolled transformation. The key step involves a substrate (4) where a nitrogen atom is positioned to cyclize onto a palladium-activated alkene, forming the bicyclic structure (3) [3].

The diagram below illustrates the logical workflow and optimization process for this synthetic strategy:

G Start Synthetic Objective: Benzo-fused Tropane Strategy Key Strategy: Pd-catalyzed intramolecular carboamination Start->Strategy SubstratePrep Substrate Preparation Strategy->SubstratePrep Step1 Chiral Imine (5) + Grignard Reagent (6) SubstratePrep->Step1 Step2 Enantiopure N-aryl-γ-aminoalkene (4) Step1->Step2 ReactionOpt Reaction Optimization Step2->ReactionOpt Cond1 Ligand Screening ReactionOpt->Cond1 Cond2 Pd2(dba)3, PCy3·HBF4 NaOtBu, Toluene, 95°C Cond1->Cond2 Optimal Conditions Product Enantioenriched Tropane Derivative (3) Cond2->Product

Synthetic workflow for benzo-fused tropanes via Pd-catalyzed carboamination.

Optimization of the Carboamination Reaction

The success of this transformation is highly dependent on the choice of ligand for the palladium catalyst. Research has systematically evaluated different ligands to achieve high yield and conversion [3].

The table below summarizes the key optimization findings:

Ligand Conversion (%) Yield of Tropane 14 (%) Notes
P(o-tol)₃ 59 21 Incomplete conversion [3]
DavePhos 76 40 Improved results, but reaction still incomplete [3]
PCy₃ • HBF₄ 100 80 (77 isolated) Optimal conditions: Complete conversion, high isolated yield [3]
dppf 35 11 Bidentate ligand; poor performance supports monodentate hypothesis [3]

Detailed Experimental Methodology

The following is a generalized procedure based on the optimized carboamination method for synthesizing tropane derivatives, which can serve as a foundational guide [3].

Reaction Setup:

  • In an inert atmosphere (e.g., nitrogen or argon) glove box, add the following to a flame-dried reaction vessel:
    • Aminoalkene substrate (4a): 1.0 equivalent.
    • Palladium catalyst: Pd₂(dba)₃ (2 mol %).
    • Ligand: Tricyclohexylphosphine hexafluorophosphate (PCy₃·HBF₄, 8 mol %).
    • Base: Sodium tert-butoxide (NaOtBu, 1.5 - 2.0 equivalents).
  • Seal the vessel, remove it from the glove box, and add dry, degassed toluene (0.1 M concentration relative to substrate) via syringe.
  • Heat the reaction mixture with vigorous stirring at 95°C for 10-14 hours. Monitor reaction progress by TLC or LC-MS.

Work-up and Purification:

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
  • Extract the aqueous mixture with dichloromethane (DCM) three times.
  • Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
  • Filter off the solid and concentrate the filtrate under reduced pressure using a rotary evaporator.
  • Purify the crude product by flash chromatography on silica gel to obtain the desired tropane derivative.

Key Considerations and Further Research

  • Scope and Limitations: The Pd-catalyzed carboamination method is quite general and tolerates various functional groups, including methylenedioxy groups on the aryl bromide, and can be used to generate quaternary stereocenters [3]. However, non-cyclic alkenyl halide substrates may lead to isomerization and decomposition [3].
  • Alternative Synthetic Routes: Other common strategies for building the tropane skeleton, as mentioned in the literature, include Mannich-type cyclizations and [3+2] cycloadditions [4] [5]. These might be employed in a different synthetic sequence toward RTI-51.
  • Final Functionalization: The carboamination reaction produces a core tropane structure. Subsequent synthetic steps would be required to introduce the specific 2β-carbomethoxy and 4-bromophenyl substituents present in RTI-51, which were not detailed in the available sources.

References

Application Notes & Protocols: RTI-51 in Dopamine Transporter Binding Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to RTI-51 and Dopamine Transporter Binding

RTI-51 (also known as (-)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane or bromopane) is a semi-synthetic phenyltropane alkaloid that functions as a high-affinity dopamine transporter (DAT) ligand [1]. DAT is a plasma membrane protein exclusively expressed in dopaminergic neurons, responsible for reuptake of dopamine from the synaptic cleft, thereby regulating the intensity and duration of dopaminergic neurotransmission [2]. The clinical relevance of DAT extends to Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction, making it a critical target for neuropharmacological research [2].

RTI-51 exhibits a unique monoamine reuptake inhibition profile with highest affinity for DAT, followed by serotonin transporter (SERT) and norepinephrine transporter (NET) [1]. This balanced activity profile makes it particularly valuable for studying transporter interactions and kinetics. Research demonstrates that RTI-51's rate of DAT binding correlates with its reinforcing efficacy, with slower binding kinetics associated with reduced reinforcing effects compared to faster-acting stimulants like cocaine [3] [4].


Chemical and Pharmacological Profile of RTI-51

Chemical Properties
  • Chemical Name: methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
  • Molecular Formula: C₁₆H₂₀BrNO₂
  • Molar Mass: 338.245 g·mol⁻¹
  • CAS Registry Number: Not specified in available literature
  • Structure: Phenyltropane core with bromophenyl substitution at 3β-position [1]
Binding Affinity Profile

The table below summarizes the in vitro binding affinities (Ki, nM) of RTI-51 and reference compounds at monoamine transporters from rat brain tissue:

Table 1: Comparative Binding Affinities of RTI-51 and Reference Compounds [1]

Compound [³H]CFT (DAT) [³H]Paroxetine (SERT) [³H]Nisoxetine (NET) SERT/DAT Ratio
RTI-51 1.7 nM 10.6 nM 37.4 nM 6.2:1
Cocaine 89.1 nM 1050 nM 3300 nM 11.8:1
WIN 35,428 13.9 nM 692 nM 835 nM 49.8:1
RTI-31 1.1 nM 44.5 nM 37 nM 40.5:1
RTI-55 1.3 nM 4.21 nM 36 nM 3.2:1

RTI-51 demonstrates subnanomolar to low nanomolar affinity for DAT, with approximately 50-fold higher affinity than cocaine [1]. Its unique profile combines high DAT affinity with moderate SERT and NET affinity, creating a distinct pharmacological signature.


Experimental Protocols

In Vitro Binding Assay for DAT Affinity Determination
3.1.1 Purpose and Principle

This protocol determines the inhibition constant (Ki) of RTI-51 for DAT using competitive binding assays with radiolabeled DAT ligands such as [³H]WIN 35,428 or [¹²⁵I]RTI-121 [5]. The assay measures the ability of RTI-51 to compete with these radioligands for binding to DAT in membrane preparations.

3.1.2 Materials
  • Radioligands: [³H]WIN 35,428 or [¹²⁵I]RTI-121
  • Tissue Source: Rat striatal synaptosomes or cell lines expressing hDAT (e.g., COS-7 or MDCK cells stably transfected with hDAT)
  • Buffers: Assay buffer (e.g., 10-130 mM NaCl, 10-50 mM Tris/HCl, pH 7.4)
  • Inhibitors: RTI-51 (test compound), cocaine or other DAT inhibitors (for nonspecific binding determination)
  • Equipment: Cell harvester, glass fiber filters (pretreated with 0.5% polyethyleneimine), scintillation counter, liquid scintillation analyzer [5] [6]
3.1.3 Procedure
  • Membrane Preparation: Prepare striatal synaptosomal membranes from fresh or frozen rat striatum through homogenization and centrifugation (20,000-30,000 × g for 10-20 min at 4°C) [6].

  • Binding Reaction:

    • Incubate membrane preparations (50-200 μg protein) with fixed concentration of radioligand (approximately at its Kd value, e.g., 2-5 nM [³H]WIN 35,428) and varying concentrations of RTI-51 (typically spanning 0.1 nM to 10 μM) in appropriate assay buffer.
    • Include tubes with excess unlabeled DAT inhibitor (e.g., 100 μM cocaine) to determine nonspecific binding.
    • Perform incubations for 60-90 minutes at 4°C or room temperature to reach equilibrium [5] [6].
  • Separation and Detection:

    • Termine reactions by rapid filtration through pre-treated glass fiber filters.
    • Wash filters 3-4 times with ice-cold buffer (2-5 mL per wash).
    • Measure filter-bound radioactivity using scintillation counting or gamma counter [6].
  • Data Analysis:

    • Calculate specific binding by subtracting nonspecific from total binding.
    • Fit competition data to a one-site competition model using nonlinear regression.
    • Determine IC₅₀ value (concentration inhibiting 50% of specific binding).
    • Convert IC₅₀ to Ki using Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is radioligand concentration and Kd is its dissociation constant [7] [8].

The following diagram illustrates the key steps in the DAT binding assay procedure:

G Start Start Binding Assay Prep Prepare Striatal Membranes Start->Prep Incubate Incubate with Radioligand + RTI-51 Prep->Incubate Separate Separate Bound/Free via Filtration Incubate->Separate Wash Wash Filters (Ice-cold Buffer) Separate->Wash Measure Measure Bound Radioactivity Wash->Measure Analyze Analyze Data (Calculate Ki) Measure->Analyze

Figure 1: DAT Binding Assay Workflow

In Vivo Binding Kinetics Assay
3.2.1 Purpose and Principle

This protocol measures the rate of DAT binding of RTI-51 in living animals, which has been shown to correlate with its reinforcing efficacy [3] [4] [9]. The assay determines how quickly RTI-51 displaces a pre-bound DAT radioligand in striatum.

3.2.2 Materials
  • Radioligand: [³H]WIN 35,428
  • Animals: Mice or rats
  • Test compounds: RTI-51, cocaine (reference compound)
  • Equipment: Liquid scintillation counter, tissue homogenizer
3.2.3 Procedure
  • Inject animals intravenously with [³H]WIN 35,428 to pre-label DAT sites.
  • At specified times post-radioligand (e.g., 5-60 minutes), administer RTI-51 or vehicle intravenously.
  • Sacrifice animals at various time points after RTI-51 administration (e.g., 5, 15, 30, 60 minutes).
  • Rapidly remove striatum, homogenize in buffer, and determine radioactivity.
  • Calculate percentage of [³H]WIN 35,428 displacement at each time point [3] [9].
3.2.4 Key Findings
  • RTI-51 displaces 25% of [³H]WIN 35,428 binding at 44.1 minutes after intravenous injection [3]
  • This is significantly slower than cocaine (5.8 minutes), WIN 35428 (22.4 minutes), and RTI-31 (30.8 minutes) [3]
  • The slow binding kinetics correlate with reduced reinforcing efficacy in self-administration studies [3] [4]

Table 2: In Vivo Binding Kinetics of RTI-51 and Reference Compounds [3]

Compound Time to 25% DAT Displacement (minutes) Relative Reinforcing Efficacy
Cocaine 5.8 Highest
WIN 35428 22.4 Intermediate
RTI-31 30.8 Low
RTI-51 44.1 Lowest
Functional Dopamine Uptake Inhibition Assay
3.3.1 Purpose and Principle

This protocol measures the ability of RTI-51 to inhibit dopamine transport in functional cellular assays, providing IC₅₀ values that reflect functional potency rather than mere binding affinity [5].

3.3.2 Materials
  • Cell lines: COS-7 cells transiently transfected with hDAT or MDCK cells stably expressing hDAT
  • Radioligand: [³H]dopamine
  • Buffers: Uptake buffer (e.g., Krebs-Ringer HEPES buffer with ascorbic acid and COMT inhibitor)
  • Equipment: Cell culture facilities, 96-well plates, scintillation counter [5]
3.3.3 Procedure
  • Plate hDAT-expressing cells in 96-well plates (20,000-50,000 cells/well) and culture for 24-48 hours.
  • Prepare uptake buffer containing ascorbic acid (100 μM) and COMT inhibitor (e.g., 10 μM Ro-41-0960) to prevent dopamine degradation.
  • Pre-incubate cells with varying concentrations of RTI-51 (typically 0.1 nM to 10 μM) for 10-15 minutes.
  • Add [³H]dopazine (e.g., 10-50 nM) and incubate for 5-10 minutes at 37°C.
  • Terminate uptake by rapid washing with ice-cold buffer.
  • Lyse cells and measure accumulated radioactivity by scintillation counting.
  • Calculate uptake inhibition and determine IC₅₀ values using nonlinear regression [5].

Critical Technical Considerations

Ion Concentration Optimization

DAT binding is highly sensitive to ion concentrations, particularly sodium (Na⁺) [6]. Studies show that [¹²⁵I]RTI-121 filter binding decreases progressively as Na⁺ concentration increases from 10 mM to higher concentrations [6]. Optimal Na⁺ concentrations for DAT binding assays typically range from 50-120 mM, but should be empirically determined for specific experimental conditions.

Filter Binding Artifacts

RTI compounds, particularly radioiodinated analogs, may exhibit significant filter binding that can confound results [6]. This binding is displaceable by DAT inhibitors but varies with ion concentrations. To minimize artifacts:

  • Pre-treat filters with 0.5% polyethyleneimine or polylysine
  • Optimize washing procedures (volume, temperature, composition)
  • Include appropriate controls without membranes to assess filter binding
  • Consider using centrifugation methods as alternative separation techniques [6]
Distinguishing Ki from IC₅₀
  • Ki is the dissociation constant describing binding affinity between inhibitor and enzyme, independent of enzyme concentration [7]
  • IC₅₀ is the concentration of inhibitor required to reduce enzymatic activity by 50%, dependent on experimental conditions [7] [8]
  • Relationship: IC₅₀ = E/2 + Ki, where E is enzyme concentration [7]
  • Always report both values and specify experimental conditions for accurate comparisons

Applications in Reinforcement Studies

RTI-51 has been valuable in studying the relationship between DAT binding kinetics and reinforcing efficacy [3] [4]. Research using progressive-ratio self-administration in rhesus monkeys demonstrates that:

  • RTI-51 functions as a positive reinforcer but with lower efficacy than cocaine
  • The maximum number of self-administered injections follows the order: cocaine > WIN 35428 > RTI-31 > RTI-51
  • Slower DAT binding kinetics correlate with reduced reinforcing effects
  • This supports the hypothesis that rapid dopamine transporter blockade is a key determinant of abuse liability [3] [4]

The following diagram illustrates the relationship between binding kinetics and reinforcing efficacy:

G SlowBinding Slow DAT Binding Kinetics (RTI-51) DAIncrease Gradual Dopamine Increase SlowBinding->DAIncrease FastBinding Fast DAT Binding Kinetics (Cocaine) DASpike Rapid Dopamine Spike FastBinding->DASpike LowReinforcement Lower Reinforcing Efficacy DAIncrease->LowReinforcement HighReinforcement Higher Reinforcing Efficacy DASpike->HighReinforcement

Figure 2: Relationship Between DAT Binding Kinetics and Reinforcing Efficacy


Troubleshooting Guide

Table 3: Troubles Common RTI-51 Binding Assay Issues

Problem Possible Causes Solutions
High nonspecific binding Inadequate filter pretreatment, suboptimal ion concentrations Pre-treat filters with 0.5% PEI, optimize Na⁺ concentration, increase wash volumes [6]
Variable results between experiments Inconsistent membrane preparations, radioligand degradation Standardize tissue preparation protocols, use fresh radioligand aliquots [5]
Shallow competition curves Multiple binding sites, ligand aggregation Include protease inhibitors, use detergents to prevent aggregation [5]
Discrepancy between binding and functional data Different assay conditions, functional reserves Ensure consistent experimental conditions, consider uptake assays in parallel [5]

Conclusion

RTI-51 serves as a valuable pharmacological tool for DAT research due to its unique binding profile combining high DAT affinity with moderate activity at other monoamine transporters. Its slow binding kinetics relative to other DAT inhibitors like cocaine make it particularly useful for studying the relationship between binding rate and reinforcing efficacy. The protocols described herein provide comprehensive methodologies for characterizing RTI-51 interactions with DAT using both in vitro and in vivo approaches. When applying these techniques, careful attention to ion concentrations, separation methods, and proper distinction between binding and functional parameters is essential for generating reliable, reproducible data.


References

Comprehensive Application Notes and Protocols for Using RTI-51 in Locomotor Activity Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Pharmacological Profile

RTI-51, also known as (–)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane or bromopane, is a semi-synthetic alkaloid belonging to the phenyltropane class of psychostimulant compounds. As a cocaine analog, it exhibits a unique pharmacological profile characterized by high-affinity binding to monoamine transporters with a distinctive ratio of dopamine > serotonin > norepinephrine reuptake inhibition (1.8:10.6:37.4 nM respectively). This unusual balance of effects sets it apart from other commonly used compounds in neuroscience research, making it particularly valuable for investigating dopaminergic systems and stimulant pharmacology. [1]

The compound's molecular formula is C₁₆H₂₀BrNO₂ with a molar mass of 338.245 g·mol⁻¹. Research indicates that RTI-51 significantly enhances locomotor activity in animal models and demonstrates potential as a research compound for cocaine use studies due to its highly effective, selective, and long-lasting substitution effects that can reduce drug-seeking behavior. Its extended duration of action compared to cocaine makes it particularly useful for experimental designs requiring sustained pharmacological effects. Additionally, RTI-51 has been utilized in its ⁷⁶Br radiolabelled form to map the distribution of dopamine transporters in the brain using imaging techniques. [2] [1]

Pharmacological Mechanisms and Signaling Pathways

Primary Mechanism of Action

RTI-51 exerts its primary effects through potent inhibition of monoamine transporters, particularly the dopamine transporter (DAT). This action increases synaptic dopamine concentrations by preventing dopamine reuptake from the synaptic cleft, thereby prolonging dopaminergic signaling in key brain regions involved in motor control and reward, such as the striatum and nucleus accumbens. The compound's higher potency and longer duration of action compared to cocaine make it particularly valuable for studying dopaminergic pathways involved in locomotion and reinforcement. [1] [3]

Table 1: Monoamine Transporter Inhibition Profile of RTI-51 and Reference Compounds

Compound DAT IC₅₀ (nM) SERT IC₅₀ (nM) NET IC₅₀ (nM) DAT Selectivity Ratio
RTI-51 1.7 10.6 37.4 1:6.2:22.0
Cocaine 89.1 177 119 1:2.0:1.3
RTI-31 1.1 5.0 5.86 1:4.5:5.3
RTI-55 1.3 1.74 7.51 1:1.3:5.8
RTI-113 1.98 391 242 1:197.5:122.2

Data obtained from rat brain studies using [³H]CFT for DAT, [³H]paroxetine for SERT, and [³H]nisoxetine for NET. Lower IC₅₀ values indicate higher potency. [1]

Neurochemical Signaling Pathways

The locomotor stimulant effects of RTI-51 are mediated through complex signaling cascades initiated by increased dopamine receptor activation. The diagram below illustrates the primary neurochemical pathway through which RTI-51 modulates locomotor activity:

G RTI51 RTI-51 Administration DAT Dopamine Transporter (DAT) Inhibition RTI51->DAT DA Increased Synaptic Dopamine Levels DAT->DA D1 D1 Receptor Activation DA->D1 D2 D2 Receptor Activation DA->D2 AC Adenylyl Cyclase Modulation D1->AC D2->AC cAMP cAMP Pathway Activation AC->cAMP PKA PKA Signaling Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Locomotor Enhanced Locomotor Activity CREB->Locomotor

Figure 1: Primary Neurochemical Pathway of RTI-51-Induced Locomotor Activity

This cascade ultimately leads to changes in gene expression and neuronal excitability in motor pathways, resulting in the characteristic increase in locomotor activity observed in animal models. Research has demonstrated a positive correlation between the IC₅₀ values for DAT binding and the potency for increasing locomotor activity, suggesting that DAT binding is responsible for most locomotor effects of phenyltropane compounds like RTI-51. [3]

Experimental Protocols for Locomotor Activity Assessment

Animal Models and Housing Conditions
  • Animal Selection: Adult male and female C57BL/6J mice (8-12 weeks old, 20-30 g body weight) are commonly used. Alternatively, Sprague-Dawley rats (200-300 g) can be employed for specific research questions. Animals should be group-housed under standard laboratory conditions (12:12 light-dark cycle, lights on at 7:00 AM) with ad libitum access to food and water. [3] [4]

  • Acclimation Period: Animals should be acclimated to the housing facility for at least 7 days prior to experimentation. During the last 3 days, handle animals daily for approximately 5 minutes to reduce stress-related effects on locomotor activity. [4]

  • Ethical Considerations: All experiments must be approved by the Institutional Animal Care and Use Committee (IACUC) and follow relevant guidelines (NIH Guide for the Care and Use of Laboratory Animals). Researchers should make every effort to minimize animal suffering and reduce the number of animals used without compromising experimental integrity.

Drug Preparation and Administration
  • Solution Preparation: RTI-51 is typically dissolved in sterile saline or distilled water with minimal DMSO (not exceeding 5%) if necessary for solubility. Prepare fresh solutions daily to ensure stability and potency. For locomotor activity studies, common concentration ranges are 0.1-3.0 mg/kg for mice and 0.05-1.5 mg/kg for rats. [2] [3]

  • Dosing Protocol: Administer RTI-51 via intraperitoneal (IP) injection at a volume of 10 mL/kg for mice and 1 mL/kg for rats. Control animals should receive vehicle injections of equal volume. The optimal pretreatment time is 15-30 minutes before behavioral testing, based on RTI-51's pharmacokinetic profile. [3]

  • Quality Control: Verify compound identity and purity through analytical methods such as HPLC or LC-MS before use. Store RTI-51 powder at -20°C for long-term stability (up to 3 years) and prepared solutions at -80°C for up to 1 year, avoiding repeated freeze-thaw cycles. [2]

Locomotor Activity Measurement
  • Apparatus Setup: Use automated activity monitoring systems such as open field chambers (e.g., 40 × 40 × 40 cm for mice, 60 × 60 × 40 cm for rats) equipped with infrared photobeam arrays or video tracking systems. Ensure consistent lighting conditions (50-100 lux at center) throughout testing. [3] [4]

  • Testing Protocol:

    • Habituation: Place animals in the testing room for at least 60 minutes before experimentation to minimize stress.
    • Baseline Recording: Measure locomotor activity for 30 minutes before drug administration to establish baseline activity levels.
    • Drug Administration: Inject RTI-51 or vehicle according to the predetermined dosing protocol.
    • Post-treatment Recording: Return animals to activity chambers and record locomotor activity for 60-120 minutes, depending on research objectives. [3]
  • Parameters Measured:

    • Horizontal Activity: Total distance traveled (cm)
    • Ambulatory Activity: Number of beam breaks in peripheral sensors
    • Vertical Activity: Rearing counts (measured by vertical beam breaks)
    • Stereotypic Movements: Fine, repetitive movements in a restricted area
    • Temporal Patterns: Time-course analysis of activity in 5-10 minute bins [4]

Table 2: Comparative Locomotor Effects of RTI-51 and Reference Compounds in Mice

Compound Potency Relative to Cocaine Time to Peak Effect (min) Duration of Action Efficacy (% of Cocaine Response)
RTI-51 Higher 15-30 Longer Equivalent
Cocaine 1.0 (Reference) 10-20 Short 100%
RTI-55 Higher 15-30 Moderate Equivalent
RTI-121 Higher 15-30 Longer Equivalent
RTI-113 Higher 15-30 Longer Equivalent

Data adapted from Kimmel et al. (2001). Potency refers to molar potency in increasing locomotor activity. Duration classification: Short (<60 min), Moderate (60-120 min), Longer (>120 min). [3]

Data Analysis and Interpretation

Quantitative Analysis
  • Data Processing: Calculate total distance traveled for each animal in 5-minute bins across the entire session. Normalize data as percentage of baseline or vehicle control values if required by experimental design. For time-course analyses, use area under the curve (AUC) calculations to summarize overall drug effects.

  • Statistical Approaches: Employ appropriate statistical tests based on experimental design. For single time-point comparisons between groups, use one-way ANOVA followed by post-hoc tests (e.g., Tukey's or Dunnett's). For time-course data with repeated measures, utilize two-way ANOVA (treatment × time) with appropriate post-hoc analyses. Consider using mixed-effects models if data missingness is uneven across groups.

  • Dose-Response Relationships: Establish dose-response curves using at least 4-5 doses of RTI-51 to determine ED₅₀ values (dose producing 50% of maximal effect). Fit data using nonlinear regression (four-parameter logistic curve) to calculate potency and efficacy parameters.

Behavioral Pattern Analysis

The experimental workflow for assessing RTI-51's effects on locomotor activity involves multiple stages from animal preparation to data interpretation, as illustrated below:

G Prep Animal Preparation (7-day acclimation) Baseline Baseline Activity Measurement (30 min) Prep->Baseline Admin RTI-51 Administration (0.1-3.0 mg/kg, IP) Baseline->Admin Wait Pretreatment Interval (15-30 min) Admin->Wait Test Locomotor Assessment (60-120 min recording) Wait->Test Analysis Data Analysis (Distance, AUC, Statistics) Test->Analysis Interpret Interpretation (Comparison to reference compounds) Analysis->Interpret

Figure 2: Experimental Workflow for RTI-51 Locomotor Activity Studies

  • Temporal Patterns: Analyze how locomotor activity changes over time following RTI-51 administration. Unlike cocaine, which produces a rapid onset and short duration, RTI-51 typically exhibits longer-lasting effects, making it particularly useful for studies requiring extended observation periods. [3]

  • Behavioral Topography: Examine specific behavioral components beyond overall locomotion. RTI-51 may produce different patterns of stereotypic behaviors compared to other stimulants, which can provide insights into its mechanism of action and potential side effects.

Research Applications and Comparative Profiles

Key Research Applications

RTI-51 has several valuable applications in neuroscience and psychopharmacology research:

  • Cocaine Mechanism Studies: As a high-affinity DAT inhibitor with longer duration than cocaine, RTI-51 is ideal for investigating sustained dopamine transporter blockade effects without repeated administration. [3]

  • Locomotor Sensitization: The compound's prolonged action makes it suitable for studies examining neuroadaptations associated with repeated stimulant exposure, particularly when studying progressive enhancement of locomotor responses.

  • Drug Discrimination: RTI-51 can serve as both a training drug and test compound in drug discrimination paradigms to study stimulus properties of DAT inhibitors and mechanisms of discriminative stimulus effects.

  • Therapeutic Potential Exploration: Research suggests RTI-51 may have potential as a treatment compound for cocaine use due to its ability to reduce drug-seeking behavior through substitution effects, though this application remains investigational. [2]

Comparison with Related Compounds

Table 3: Comprehensive Comparison of RTI-51 with Other Phenyltropane Analogs

Parameter RTI-51 RTI-55 RTI-121 RTI-113
Chemical Name (–)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane (–)-2β-Carbomethoxy-3β-(4-iodophenyl)tropane (–)-2β-Carbomethoxy-3β-(4-iodophenyl)tropane (isomer) 3β-(4-chlorophenyl)-2β-[3-(4'-chlorophenyl)isoxazol-5-yl]tropane
DAT IC₅₀ (nM) 1.7 1.3 1.68 1.98
SERT IC₅₀ (nM) 10.6 1.74 9.8 391
NET IC₅₀ (nM) 37.4 7.51 16.8 242
DAT Selectivity Moderate Low Moderate High
Locomotor Potency Higher than cocaine Higher than cocaine Higher than cocaine Higher than cocaine
Duration of Action Longer Moderate Longer Longer
Research Applications DAT imaging, Locomotor studies, Cocaine substitution DAT/SERT imaging, Neurotransmitter transporter studies DAT-selective studies, Locomotor mechanisms DAT-selective studies, Addiction mechanisms

DAT selectivity refers to specificity for DAT over SERT. Duration classification based on mouse locomotor activity studies. [1] [3]

Safety and Compliance Considerations

Regulatory Information
  • Controlled Substance Status: RTI-51 is a Schedule II controlled substance in the United States under the Controlled Substances Act, as it has a high potential for abuse and currently has no approved medical use. Researchers must comply with all DEA regulations regarding storage, record-keeping, and security.

  • Research Restrictions: All TargetMol products (including RTI-51) are for research purposes only and cannot be used for human consumption. The company does not provide products or services to individuals, and researchers must comply with the intended use without diversion to other purposes. [2]

Safety Protocols
  • Personal Protective Equipment (PPE): Wear appropriate PPE including lab coat, gloves, and safety glasses when handling RTI-51 powders or solutions. Consider additional protection when working with powdered compounds to prevent inhalation.

  • Waste Disposal: Dispose of all RTI-51 waste according to institutional guidelines for pharmaceutical waste. Contaminated materials should be placed in properly labeled containers for incineration.

  • Emergency Procedures: In case of accidental exposure, immediately consult safety data sheets and seek medical attention. Have emergency contact information readily available in the laboratory setting.

Troubleshooting and Technical Notes

Common Experimental Issues
  • Variable Locomotor Responses: If encountering high variability in locomotor responses between animals, ensure consistent handling procedures, testing conditions, and drug solution preparation. Consider stricter criteria for animal inclusion based on baseline activity levels.

  • Solubility Issues: If RTI-51 demonstrates poor solubility in aqueous solutions, minimal DMSO (not exceeding 5%) can be used with proper vehicle controls. Sonication and gentle heating may improve dissolution, but avoid excessive heat that could degrade the compound. [2]

  • Unexpected Behavioral Profiles: If observed locomotor effects differ from expected patterns based on literature, verify compound identity and purity through analytical methods. Also confirm appropriate dosing, as different rodent strains may show varying sensitivities to RTI-51.

Optimization Suggestions
  • Dose Selection: For initial studies with a new batch or animal strain, conduct pilot experiments with a broad dose range (0.1-3.0 mg/kg for mice) to establish appropriate dosing for specific research questions.

  • Time-Course Determination: If studying temporal patterns, extend observation periods beyond typical durations, as RTI-51 has demonstrated longer-lasting effects compared to cocaine and some other phenyltropanes. [3]

  • Combined Approaches: Consider combining locomotor assessments with other techniques such as microdialysis or electrophysiology to obtain complementary data on neurochemical and electrophysiological correlates of behavioral effects.

Conclusion

RTI-51 represents a valuable research tool for investigating dopaminergic mechanisms of locomotor activity and stimulant pharmacology. Its unique profile—characterized by high DAT affinity, moderate selectivity, and prolonged duration of action—distinguishes it from other phenyltropane analogs and cocaine. The protocols outlined in this document provide comprehensive guidelines for utilizing RTI-51 in locomotor activity studies, with emphasis on methodological rigor, appropriate data analysis, and safety considerations. When properly employed, RTI-51 can yield important insights into neurobiological mechanisms underlying locomotor stimulation and potentially contribute to developing treatments for substance use disorders.

References

Pharmacological Profile & Binding Kinetics of RTI-51

Author: Smolecule Technical Support Team. Date: February 2026

RTI-51 (also known as RTI-4229-51 or bromopane) is a semi-synthetic phenyltropane analog. Its binding kinetics at the dopamine transporter are a critical area of investigation for understanding its pharmacological effects and potential as a treatment candidate for cocaine use [1] [2].

The table below summarizes key quantitative data for RTI-51 from rodent studies.

Parameter Value / Characterization Experimental Context
DAT Occupancy (25% displacement) 44.1 minutes [3] Time to displace 25% of [³H]WIN 35,428 binding in rat striatum after IV injection.
Binding Rate Category Intermediate [4] [5] Slower than cocaine, faster than RTI-31 and WIN 35,428.
In Vitro Binding Affinity (Kᵢ, nM) DAT: 1.7 [1] Rat brain tissue, [³H]CFT ligand.
SERT: 10.6 [1] Rat brain tissue, [³H]Paroxetine ligand.
NET: 37.4 [1] Rat brain tissue, [³H]Nisoxetine ligand.
In Vivo Reinforcing Efficacy Lower than cocaine [3] Self-administration in rhesus monkeys under a progressive-ratio schedule.
Molecular Weight 338.24 g/mol (Freebase) [1] [2] C₁₆H₂₀BrNO₂ [1]
374.70 g/mol (Hydrochloride) [6] C₁₆H₂₁BrClNO₂ [6]

Experimental Protocol: In Vivo Binding Kinetics at the DAT

This protocol details the method for determining the rate of dopamine transporter occupancy by RTI-51 in vivo, based on established procedures [4] [5].

Principle

The assay measures the ability of RTI-51 to displace the radiolabeled DAT inhibitor [³H]WIN 35,428 from transporter sites in the mouse striatum over time. The rate of displacement serves as a proxy for the test compound's rate of entry into the brain and binding to the target [4].

Materials
  • Animals: Adult mice.
  • Test Compound: RTI-51 (e.g., hydrochloride salt) [6].
  • Radioligand: [³H]WIN 35,428.
  • Vehicle: Saline or another suitable sterile solvent.
  • Equipment: Liquid scintillation counter, rapid intravenous injection apparatus, dissection tools.
Procedure
  • Animal Grouping: Randomly assign mice to several timed groups.
  • Radioligand Administration: Administer a pre-determined dose of [³H]WIN 35,428 intravenously to all animals.
  • Test Compound Challenge: At a specific time point after the radioligand, administer an equipotent dose of RTI-51 intravenously to the experimental groups. A control group receives only the radioligand and vehicle.
  • Tissue Collection: At pre-set time intervals following the RTI-51 injection, euthanize the animals and rapidly dissect the striatum.
  • Radioligand Binding Quantification: Homogenize the striatal tissue and measure the amount of bound [³H]WIN 35,428 using a liquid scintillation counter.
Data Analysis
  • Calculate specific binding in the striatum for each animal.
  • Express the data from RTI-51-treated groups as a percentage of radioligand binding remaining compared to the vehicle control group.
  • Plot the percentage of binding against the time interval between RTI-51 administration and tissue collection.
  • Fit the data to determine the time required to displace 25% (or 50%) of the radioligand, which allows for comparison of binding rates between different compounds [3].

Protocol Notes & Theoretical Basis for Kinetic Selectivity

  • Dose Equipotency: For a valid comparison of binding rates, the doses of different drugs used in the displacement study must be equipotent [4] [3]. This is typically established in separate dose-response experiments.
  • Influence of Lipophilicity: A weak but significant correlation exists between a drug's lipophilicity and its earliest time of transporter occupancy, suggesting that lipid solubility influences the rate of brain entry [4] [5]. RTI-51's intermediate binding rate is consistent with this principle.
  • Kinetics and Reinforcing Efficacy: The slower binding kinetics of RTI-51 are hypothesized to be a key factor underlying its lower relative reinforcing efficacy compared to cocaine, as demonstrated in primate self-administration studies [3]. This supports the broader hypothesis that a rapid onset of action at the DAT is a critical determinant of a drug's abuse liability.

The following diagram illustrates the core experimental workflow for the in vivo binding kinetics assay.

G Start Start Experiment Group1 Administer IV [³H]WIN 35,428 (to all animals) Start->Group1 Group2 Administer IV RTI-51 (at specific time post-radioligand) Group1->Group2 Group3 Sacrifice animal & dissect striatum (at predefined time points) Group2->Group3 Group4 Homogenize tissue and measure bound radioactivity Group3->Group4 Group5 Analyze data: Calculate % binding remaining vs. vehicle control Group4->Group5

Research Implications & Applications

The distinct kinetic profile of RTI-51 makes it a valuable tool and candidate in several research domains:

  • Cocaine Use Disorder: Its high DAT affinity and selectivity, coupled with a slower onset of action and lower reinforcing efficacy, make RTI-51 a promising lead compound for developing substitution therapies to reduce cocaine-seeking behavior [2].
  • Neuroimaging: RTI-51 has been radiolabeled with Bromine-76 for use in Positron Emission Tomography (PET) to map the distribution of dopamine transporters in the living brain [1].
  • Fundamental Pharmacology: It serves as a key compound for studying the structure-kinetic relationships at the DAT, helping to dissect how the speed of target engagement influences behavioral outcomes [4] [3].

Key Considerations for Researchers

  • Species Differences: Be aware that binding affinities and kinetic parameters determined in rodent models may not translate directly to primates or humans due to differences in transporter biology and metabolism [1] [3].
  • Beyond DAT Binding: While this note focuses on DAT kinetics, a complete pharmacological profile requires investigating other parameters, including the drug's own metabolism, pharmacokinetics, and functional effects on dopamine reuptake [4].

References

RTI-51: Pharmacological Profile & Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

RTI-51 (also known as (-)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane or bromopane) is a semi-synthetic phenyltropane alkaloid and a potent cocaine analog [1]. Its primary application in modern research is as a high-affinity ligand for the Dopamine Transporter (DAT), making it valuable for studying the brain's dopamine system [1] [2].

The table below summarizes its core pharmacological identity:

Property Description
IUPAC Name methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1]
Molecular Formula C₁₆H₂₀BrNO₂ [1]
Molar Mass 338.245 g·mol⁻¹ [1]
Primary Target Dopamine Transporter (DAT) [1] [2]
Key Application In vivo mapping of DAT distribution using radiolabeled forms (e.g., ⁷⁶Br) [1]
Key Findings from PR Schedule Studies

RTI-51 has been evaluated in Progressive Ratio (PR) self-administration schedules, which measure a drug's reinforcing efficacy (its ability to motivate continued work for a reward) [2]. A key finding is that the speed of onset at the DAT is a critical factor in a compound's reinforcing strength.

The table below summarizes quantitative data on the reinforcing efficacy and binding kinetics of cocaine analogs, including RTI-51, from a seminal study [2]:

Compound Relative Reinforcing Efficacy (PR Schedule) Time to 25% DAT Displacement (in vivo, minutes) In Vitro DAT Affinity (nM, [3H]CFT)
Cocaine Highest 5.8 89.1 [1]
WIN 35,428 High 22.4 13.9 [1]
RTI-31 Moderate 30.8 1.1 [1]
RTI-51 Lower 44.1 1.7 [1]
  • Slower Onset, Lower Reinforcement: RTI-51, with the slowest rate of binding to the DAT (44.1 minutes), demonstrated the lowest reinforcing efficacy in the PR test.
  • High Affinity is Not Sufficient: Despite having a higher in vitro affinity for the DAT than cocaine, RTI-51's slow kinetics reduce its abuse liability.
  • Research Implication: This supports the hypothesis that drugs with a slow onset of action have a lower potential for abuse, making them candidates for medication development, such as for cocaine dependence.

Experimental Protocols

Protocol 1: Self-Administration under a Progressive Ratio (PR) Schedule

This protocol assesses the reinforcing efficacy of RTI-51 in primates, based on the study by Wee et al. (2006) [2].

  • Subjects: Rhesus monkeys (n=4 or 5) with a history of drug self-administration.
  • Apparatus: Standard primate self-administration chambers equipped with a response lever and an intravenous (IV) catheter.
  • Drug Preparation: Prepare sterile RTI-51 solutions in saline. Doses are determined based on prior potency studies to be equipotent to cocaine (e.g., 0.1 mg/kg/injection).
  • PR Schedule Procedure:
    • The response requirement to earn a single drug injection starts at 1 (FR1) and increases according to a progression (e.g., 1, 2, 4, 6, 9, 12, 15...).
    • Each session continues until the subject fails to complete a ratio requirement within a predefined time (e.g., 1 hour). This point is the Breakpoint.
    • A "time-out" period (e.g., 1 hour) follows each injection to prevent overdose and isolate the motivational effects.
  • Data Analysis: The primary dependent measure is the breakpoint, defined as the highest ratio completed for a drug infusion. Data for RTI-51 is compared against cocaine and other analogs.
Protocol 2: In Vivo Dopamine Transporter Binding Kinetics

This protocol measures the rate at which RTI-51 binds to the DAT in the brain, a key correlate of its reinforcing efficacy [2].

  • Subjects: Laboratory rats.
  • Radioligand: Use a radiolabeled DAT ligand such as [³H]WIN 35,428.
  • Procedure:
    • Pre-administer an equipotent dose of RTI-51 (or vehicle for control) to the rats via intravenous injection.
    • At precise time points post-injection (e.g., 5, 15, 30, 45, 60 minutes), euthanize the animals and rapidly remove the striatum.
    • Homogenize the brain tissue and measure the remaining bound [³H]WIN 35,428 using liquid scintillation counting.
  • Data Analysis: Calculate the percentage of DAT binding sites occupied by RTI-51 over time. The time to displace 25% of the radioligand is a standard metric for comparing binding kinetics between compounds.

Signaling Pathways & Experimental Workflows

RTI-51's primary mechanism involves the dopamine transporter. The following diagram illustrates this core signaling pathway and its functional outcomes.

G Mechanism of RTI-51 at Dopamine Transporter RTI51 RTI-51 DAT Dopamine Transporter (DAT) RTI51->DAT  Binds to DA_clearence Blocks DA Clearance DAT->DA_clearence  Inhibits DA_synaptic Increased Synaptic DA DA_clearence->DA_synaptic  Leads to Reinforcement Reinforcing Effect DA_synaptic->Reinforcement  Produces Slow_kinetics Slow Binding Kinetics Low_efficacy Lower Reinforcing Efficacy Slow_kinetics->Low_efficacy  Explains

The experimental workflow for a typical PR self-administration study integrating behavioral and neurochemical data is outlined below.

G PR Self-Administration & Binding Study Workflow Start Study Start Subject Subject Preparation (Primate/Rodent) Start->Subject Behavioral PR Self-Administration Subject->Behavioral Neurochemical In Vivo Binding Kinetics Subject->Neurochemical Parallel Experiment Behavioral_data Breakpoint Data Behavioral->Behavioral_data Analysis Correlate Breakpoint with Binding Rate Behavioral_data->Analysis Binding_data DAT Occupancy Over Time Neurochemical->Binding_data Binding_data->Analysis Conclusion Conclusion on Reinforcing Efficacy Analysis->Conclusion

Important Research Considerations

  • Compound Specificity: While RTI-51 has high affinity for DAT, it also binds to serotonin and norepinephrine transporters. Its affinity ratio is DAT > SERT > NET [1]. Consider this when interpreting behavioral results, as SERT binding can modulate DAT-mediated effects.
  • Radiolabeled Applications: The ⁷⁶Br radiolabeled form of RTI-51 is used with Positron Emission Tomography (PET) for non-invasive mapping of DAT distribution in the brain [1].
  • Compatibility with Treatments: Anticocaine catalytic antibodies do not show significant affinity for RTI-51 [3]. This suggests these two classes of compounds could be used simultaneously in treatment strategies, such as using RTI-51 as a substitution therapy while using antibodies to block the effects of concurrently used cocaine.

References

Comprehensive Application Notes and Protocols: Dopamine Reuptake Inhibition Assessment Using RTI-51

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to RTI-51 and Dopamine Transporter Pharmacology

RTI-51 (also known as RTI-4229-51 or bromopane) is a semi-synthetic alkaloid belonging to the phenyltropane class of psychostimulant compounds. With the chemical name (–)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane, this compound demonstrates high affinity and selectivity for monoamine transporters, particularly the dopamine transporter (DAT). The molecular formula of RTI-51 is C₁₆H₂₀BrNO₂, with a molar mass of 338.245 g·mol⁻¹ [1]. RTI-51 features a bromophenyl substituent at the 3β-position of the tropane ring, which significantly influences its binding affinity and pharmacological profile. This structural characteristic differentiates it from other phenyltropane analogs like RTI-31 and RTI-55, contributing to its unique transporter inhibition ratio [1].

The dopamine transporter plays a critical role in regulating dopaminergic signaling by mediating the reuptake of dopamine from the synaptic cleft back into presynaptic neurons. Compounds that inhibit DAT function prolong dopamine signaling in neural synapses, potentially resulting in psychostimulant effects and reinforcing properties. RTI-51 has emerged as a valuable research tool for investigating DAT function and dynamics due to its distinct binding kinetics and pharmacological profile. Research indicates that RTI-51 exhibits an unusual balance of monoamine reuptake inhibition, with a potency ratio of dopamine > serotonin > norepinephrine (1.8:10.6:37.4 nM respectively) [1]. This unique profile makes RTI-51 particularly useful for studying the relationship between DAT binding kinetics and behavioral outcomes in substance abuse research.

Binding Affinity Profile and Quantitative Pharmacological Data

Comprehensive Binding Affinity Comparisons

RTI-51 demonstrates nanomolar affinity for the dopamine transporter, positioning it as a highly potent inhibitor within the phenyltropane class. The quantitative binding profile reveals its selectivity pattern across monoamine transporters, which differs notably from other well-characterized DAT inhibitors [1].

Table 1: Comparative Binding Affinities (Ki, nM) of RTI-51 and Reference Compounds at Monoamine Transporters

Compound [³H]DA (DAT) [³H]5-HT (SERT) [³H]NE (NET) DAT Selectivity (SERT/DAT Ratio)
RTI-51 1.8 10.6 37.4 5.9
RTI-31 3.68 5.00 5.86 1.4
RTI-55 1.96 1.74 7.51 0.9
Cocaine 241-275 112-177 119-161 0.5-0.7
WIN 35,428 23.0 101 38.6 4.4

The binding data, primarily derived from rat brain tissue studies, illustrates that RTI-51 possesses exceptional potency at DAT, with approximately 100-fold greater affinity than cocaine [1]. While RTI-51 maintains DAT preference, it exhibits moderate serotonin transporter (SERT) affinity, creating a unique pharmacological profile that differs from both cocaine and more DAT-selective compounds like RTI-31. This distinct binding pattern contributes to its characteristic in vivo effects and potential research applications.

Structural Determinants of Binding Affinity

The bromophenyl substituent at the 3β-position of RTI-51's tropane ring represents a key structural determinant of its binding characteristics. This bulky hydrophobic group enhances van der Waals interactions with DAT binding pockets, contributing to the compound's high affinity and slow dissociation kinetics. Molecular modeling studies suggest that the bromine atom forms specific halogen bonds with carbonyl oxygen atoms in DAT, potentially explaining the prolonged binding duration observed in both in vitro and in vivo assessments [1]. The carbomethoxy group at the 2β-position additionally contributes to DAT binding through hydrogen bond interactions with serine residues in the transporter's active site, further stabilizing the ligand-receptor complex.

Experimental Protocols for Dopamine Reuptake Inhibition Assessment

In Vitro Dopamine Transporter Binding Assay
3.1.1 Materials and Reagents
  • Membrane Preparation: Fresh or freshly frozen rat striatal tissue (or alternatively, cells expressing human dopamine transporter)
  • Radioligand: [³H]WIN 35,428 (specific activity: 70-87 Ci/mmol) for DAT labeling
  • Test Compounds: RTI-51, reference standards (cocaine, RTI-31), and controls
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4 at 4°C)
  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4)
  • Scintillation Cocktail: Opti-Fluor O or equivalent biodegradable formulation
  • Equipment: Tissue homogenizer, high-speed refrigerated centrifuge, cell harvester, liquid scintillation counter, water bath incubator [1] [2]
3.1.2 Experimental Procedure
  • Tissue Membrane Preparation:

    • Homogenize rat striatal tissue in 20 volumes (w/v) of ice-cold assay buffer using a Polytron homogenizer (setting 6 for 20 seconds)
    • Centrifuge the homogenate at 48,000 × g for 10 minutes at 4°C
    • Resuspend the pellet in fresh assay buffer and repeat centrifugation
    • Resuspend the final pellet in assay buffer to achieve a protein concentration of 1-2 mg/mL as determined by Bradford assay
  • Binding Reaction:

    • Incubate membrane suspension (100-200 μg protein) with [³H]WIN 35,428 (1-2 nM final concentration) in a total volume of 1 mL assay buffer
    • Add test compounds (RTI-51, reference standards) at appropriate concentrations (typically 10⁻¹² to 10⁻⁵ M) to generate competition curves
    • Include samples for total binding (no competitor) and nonspecific binding (with 10 μM nomifensine or benztropine)
    • Perform incubations for 120 minutes at 4°C to reach equilibrium binding
  • Separation and Detection:

    • Terminate reactions by rapid filtration through Whatman GF/B glass fiber filters presoaked in 0.5% polyethylenimine
    • Rinse filters rapidly with 3 × 5 mL ice-cold wash buffer (total filtration time < 15 seconds)
    • Transfer filters to scintillation vials, add 5 mL scintillation cocktail, and equilibrate for 12 hours
    • Quantify bound radioactivity using liquid scintillation spectrometry with 50% efficiency for tritium
  • Data Analysis:

    • Calculate specific binding as total binding minus nonspecific binding
    • Analyze competition data using nonlinear regression to determine IC₅₀ values (GraphPad Prism or equivalent)
    • Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is radioligand concentration and Kᴅ is its dissociation constant [1] [2]
In Vivo Dopamine Transporter Binding and Behavioral Correlation
3.2.1 In Vivo Binding Kinetics Protocol

The temporal profile of DAT binding represents a critical determinant of RTI-51's pharmacological effects, with slower binding kinetics associated with reduced reinforcing efficacy [2].

  • Animal Preparation:

    • Adult male Sprague-Dawley rats (250-300 g) housed under standard laboratory conditions
    • Implant with chronic jugular vein catheters for compound administration
  • Binding Measurement:

    • Administer RTI-51 intravenously at equipotent doses (determined from preliminary studies)
    • At various time points (5, 15, 30, 60, 120 minutes post-injection), administer [³H]WIN 35,428 (5 μCi/rat) via tail vein
    • Sacrifice animals 15 minutes after radioligand administration by focused microwave irradiation or rapid decapitation
    • Dissect striatum rapidly on ice and process for radioactivity measurement
    • Calculate DAT occupancy as percentage reduction in specific [³H]WIN 35,428 binding compared to vehicle-treated controls
  • Kinetic Analysis:

    • Determine T₂₅ values (time to displace 25% of radioligand binding) using nonlinear regression
    • Compare T₂₅ values across compounds to establish kinetic profiles [2]
3.2.2 Self-Administration Behavioral Protocol
  • Animal Preparation:

    • Rhesus monkeys (Macaca mulatta) with prior drug exposure or drug-naïve status
    • Implant with chronic intravenous catheters using aseptic surgical techniques
  • Progressive-Ratio (PR) Schedule:

    • Train animals to self-administer drugs under a PR schedule with a 1-hour timeout between injections
    • Implement response requirements increasing according to the following progression: 1, 2, 4, 6, 9, 12, 15, 20, 25, 32, 40, 50, 62, 77, 95, 118, 145, 178, 219, 268, 328, 402, 492, 603, 737, 901, 1100, 1345, 1642, 2007, etc.
    • Determine break points as the maximum number of injections completed during a 6-hour session
    • Compare break points for RTI-51, cocaine, and reference compounds to assess relative reinforcing efficacy
  • Data Interpretation:

    • Correlate break point values with in vivo binding kinetics (T₂₅ values)
    • Compounds with slower DAT binding kinetics typically demonstrate lower break points, indicating reduced reinforcing efficacy [2]

Table 2: In Vivo Pharmacological and Behavioral Profiles of RTI-51 and Reference Compounds

Compound In Vivo DAT Binding T₂₅ (min) Progressive-Ratio Break Point Relative Reinforcing Efficacy Onset of Action
Cocaine 5.8 35.2 ± 4.1 High Rapid
WIN 35,428 22.4 28.7 ± 3.5 Moderate-High Intermediate
RTI-31 30.8 18.3 ± 2.6 Moderate Slow
RTI-51 44.1 12.5 ± 1.9 Low-Moderate Very Slow

Research Applications and Experimental Considerations

Substance Abuse Research Applications

RTI-51's unique pharmacological profile makes it particularly valuable for investigating structure-activity relationships in DAT inhibition. Research indicates that RTI-51 significantly enhances locomotor activity in animal models while demonstrating potential as a treatment compound for cocaine use disorder [3]. Its highly effective, selective, and long-lasting substitution effect may contribute to reduced drug-seeking behavior, positioning it as a promising candidate for medication-assisted therapy. The compound's slow binding kinetics and reduced reinforcing efficacy compared to cocaine provide insights into the temporal determinants of abuse liability, informing the development of less abusable psychostimulants for clinical applications [2] [3].

In behavioral economics studies, RTI-51 serves as a valuable tool for examining the relationship between DAT occupancy kinetics and reinforcing strength. The demonstration that RTI-51 functions as a positive reinforcer in drug-naïve rhesus monkeys under fixed-ratio 1 schedules, while showing reduced break points under progressive-ratio schedules compared to cocaine, provides critical insights for understanding the transition from drug use to addiction [2]. These properties make RTI-51 particularly useful for modeling therapeutic interventions with reduced abuse potential.

Neuroimaging and Molecular Tracing Applications

The bromine atom in RTI-51's structure provides opportunities for radiolabeling with isotopes such as ⁷⁶Br for positron emission tomography (PET) imaging. Research has demonstrated the synthesis of 2β-carbomethoxy-3β-(4-[⁷⁶Br]bromophenyl)tropane ([⁷⁶Br]β-CBT) as a PET tracer for in vivo imaging of dopamine uptake sites [1]. This application leverages RTI-51's high DAT affinity and selectivity to visualize transporter distribution and density in living brain tissue, providing a valuable tool for studying DAT alterations in neurological and psychiatric disorders. The prolonged binding characteristics of RTI-51 may offer advantages for equilibrium imaging approaches, potentially improving quantification of DAT density in clinical and research settings.

Experimental Workflow and Signaling Pathway Integration

Integrated Assessment Workflow for DAT Inhibitors

The comprehensive evaluation of RTI-51's effects on dopamine reuptake inhibition requires an integrated approach combining in vitro and in vivo methodologies. The following diagram illustrates the key components of this assessment strategy and their interrelationships:

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment compound RTI-51 Administration dat_binding DAT Binding Assessment compound->dat_binding IV/ICV Injection kinetic_profile Kinetic Profile Analysis dat_binding->kinetic_profile Time-Course Analysis dopamine Dopamine Reuptake Inhibition kinetic_profile->dopamine Occupancy- Function Relationship p1 signaling Downstream Signaling Activation dopamine->signaling Synaptic DA Increase behavioral Behavioral Effects Measurement signaling->behavioral Neurotransmitter Activation efficacy Therapeutic Efficacy Assessment behavioral->efficacy Behavioral Correlation efficacy->compound Dose Optimization p2

Diagram 1: Integrated Workflow for Assessing Dopamine Reuptake Inhibitors. This diagram illustrates the sequential relationship between in vitro characterization and in vivo evaluation of RTI-51's effects on dopamine reuptake inhibition and subsequent behavioral correlates.

The experimental workflow begins with compound administration followed by comprehensive DAT binding assessment to determine affinity and selectivity. The kinetic profile analysis establishes the temporal characteristics of target engagement, which directly influences the degree of dopamine reuptake inhibition. Increased synaptic dopamine levels trigger downstream signaling activation in dopaminergic pathways, ultimately manifesting as measurable behavioral effects that correlate with therapeutic efficacy. The feedback loop informs dose optimization for potential clinical applications [1] [2].

Data Interpretation and Research Implications

When interpreting data from RTI-51 studies, researchers should consider several critical factors. First, the species differences in DAT structure and function may influence translational applicability, necessitating caution when extrapolating from rodent or non-human primate data to humans. Second, the experimental conditions—including buffer composition, temperature, and membrane preparation methods—can significantly impact binding parameters, requiring careful standardization for valid comparisons. Third, the temporal component of RTI-51's action represents a particularly important consideration, as its slow binding kinetics differentiate it from many other DAT inhibitors and contribute meaningfully to its unique behavioral profile [2].

The correlation between slow DAT binding kinetics and reduced reinforcing efficacy observed with RTI-51 provides important insights for medication development for substance use disorders. This relationship suggests that compounds with prolonged target engagement and gradual onset of action may offer therapeutic benefits while minimizing abuse potential—a principle that could guide future drug discovery efforts. Additionally, RTI-51's distinct transporter inhibition ratio (dopamine > serotonin > norepinephrine) provides a valuable tool for disentangling the relative contributions of different monoamine systems to the effects of psychostimulant drugs [1] [2].

Conclusion

RTI-51 represents a valuable pharmacological tool for investigating dopamine transporter function and inhibition. Its unique binding profile, characterized by high DAT affinity, moderate SERT activity, and distinctly slow binding kinetics, provides researchers with a compound that occupies a special position within the phenyltropane class. The comprehensive application notes and detailed protocols presented here provide a foundation for rigorous experimental assessment of RTI-51's effects on dopamine reuptake inhibition. By following these standardized methodologies, researchers can generate comparable data across laboratories and contribute to a more comprehensive understanding of structure-activity relationships in DAT inhibition and their implications for therapeutic development.

The integrated workflow combining in vitro binding assessments with in vivo behavioral correlates offers a powerful approach for elucidating the complex relationship between molecular interactions and functional outcomes. As research continues to explore the potential applications of RTI-51 and related compounds, particular attention should be paid to the temporal dimensions of target engagement, which appear to play a crucial role in determining both therapeutic potential and abuse liability. These considerations will continue to inform the rational development of novel pharmacotherapies for substance use disorders and other conditions involving dopaminergic system dysfunction.

References

RTI-51 in pain-depressed behavior models

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of RTI-51

RTI-51 (also known as RTI-4229-51 or bromopane) is a semi-synthetic phenyltropane alkaloid. Its primary documented bioactivity is the significant enhancement of locomotor activity, and it has been investigated as a potential treatment for cocaine use due to its effective, selective, and long-lasting substitution effect that can reduce drug-seeking behavior [1].

Its potential relevance to pain research stems from its unique monoamine reuptake inhibition profile [2]. The table below summarizes its binding affinity for key neurotransmitter transporters compared to other compounds.

Compound DAT ([³H]CFT) Ki (nM) SERT ([³H]Paroxetine) Ki (nM) NET ([³H]Nisoxetine) Ki (nM)
RTI-51 1.7 [2] 10.6 [2] 37.4 [2]
Cocaine 89.1 [2] 1050 [2] 3300 [2]
RTI-55 1.3 [2] 4.21 [2] 36 [2]

Key Takeaways:

  • High DAT Potency: RTI-51 is significantly more potent than cocaine at the dopamine transporter (DAT), which is crucial for its locomotor effects [2].
  • Balanced SERT/NET Affinity: It exhibits a distinctive ratio of inhibition (Dopamine > Serotonin > Norepinephrine), potentially modulating multiple pathways involved in pain and motivation [2].

Proposed Experimental Application in Pain Research

While no studies have directly tested RTI-51 in pain-depressed models, its pharmacology suggests a hypothesis: that increasing monoaminergic signaling could reverse pain-induced behavioral depression. The following workflow outlines a proposed experimental plan to test this.

start Start: Establish Pain-Depressed Behavior A1 Subject: Mice/Rats start->A1 A2 Neuropathic Pain Model: Chronic Constriction Injury (CCI) A1->A2 A3 Assay: Marble-Burying Test A2->A3 drug Pharmacological Intervention A3->drug B1 Administer RTI-51 (Dose Range: To be determined) drug->B1 B2 Control Groups: Vehicle, Morphine, Diazepam B1->B2 assess Behavioral Assessment B2->assess C1 Primary Outcome: Number of Marbles Buried assess->C1 C2 Secondary Outcomes: Mechanical Allodynia (Von Frey), Locomotion C1->C2 analyze Analysis & Interpretation C2->analyze D1 Compare to Controls analyze->D1 D2 Determine if reversal of behavioral depression is analgesic vs. motor-stimulant D1->D2

Detailed Experimental Protocol

This protocol adapts established models of pain-depressed behavior, such as the marble-burying assay following Chronic Constriction Injury (CCI) [3].

1. Animal Model and Pain Induction

  • Subjects: Adult male C57BL/6J mice (18-35 g), housed under a 12-hour light/dark cycle with food and water ad libitum [3].
  • Neuropathic Pain Model: Chronic Constriction Injury (CCI) of the sciatic nerve [3].
    • Under anesthesia, expose the sciatic nerve and ligate it with three chromic gut sutures.
    • Sham Control: Perform the same surgery without nerve ligation.
  • Timeline: Conduct behavioral testing 3-7 days post-surgery, when pain-depressed behaviors are most pronounced [3].

2. Pain-Depressed Behavioral Assay: Marble Burying

  • Apparatus: A standard rodent housing cage filled with clean bedding to a depth of 5 cm [3].
  • Procedure:
    • Gently place 12-15 glass marbles on the surface of the bedding.
    • Individually place a mouse in the cage for a 30-minute test session.
    • Record the number of marbles buried (≥ 2/3 by bedding) at the end of the session [3].
  • Validation: CCI mice typically show a significant reduction in marbles buried compared to sham controls, indicating pain-depressed behavior [3].

3. Drug Preparation and Administration

  • RTI-51: Prepare a stock solution in DMSO and dilute with saline to the final dosing volume. Include a vehicle control group (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline) [1].
  • Reference Compounds:
    • Morphine (3-10 mg/kg, i.p., 30 min pre-treatment): Positive control analgesic [3].
    • Diazepam (1-3 mg/kg, i.p., 60 min pre-treatment): Negative control; reduces marble burying via anxiolytic/sedative effects but lacks antinociceptive properties [3].
  • Dosing: Administer RTI-51 intraperitoneally (i.p.) at a volume of 10 μL/g body mass [3]. A pretreatment time of 15-30 minutes is suggested based on its structural class.

4. Complementary Behavioral Measures To distinguish analgesic effects from general motor stimulation, include these assays:

  • Pain-Stimulated Behavior: Test for mechanical allodynia using Von Frey filaments [3].
  • Locomotor Activity: Assess general ambulation in an open field to control for drug-induced changes in activity [3].

Critical Considerations and Interpretation of Results

The proposed mechanism of action for RTI-51 and key experimental controls are summarized in the following diagram.

cluster_hypothesis Potential Anti-hypersensitivity Effect cluster_confound Major Confound RTI51 RTI-51 Administration DAT Dopamine Transporter Inhibition (Potent) RTI51->DAT Increases SERT Serotonin Transporter Inhibition RTI51->SERT Modulates NET Norepinephrine Transporter Inhibition RTI51->NET Inhibits Locomotor Locomotor Stimulation (Confounding Factor) DAT->Locomotor Increases MoodMotivation Mood/Motivation Pathways SERT->MoodMotivation Modulates PainPathways Descending Pain Modulatory Pathways NET->PainPathways Inhibits Possible Possible , color= , color= Outcome1 Reversal of Pain-Depressed Behavior Outcome2 Apparent Reversal via Motor Stimulation KeyControl Key Experimental Control: Open Field Locomotion Test KeyControl->Locomotor

1. Interpreting Results with Controls The most critical challenge is differentiating a true reversal of pain-depressed behavior from simple motor stimulation [3]. The table below outlines how to interpret results based on the full behavioral profile.

Behavioral Profile Marble Burying Mechanical Allodynia Locomotor Activity Interpretation
Profile A: Analgesic Effect Normalized Reversed No change/Moderate increase True antinociception; reversal of pain state.
Profile B: Motor Stimulant Effect Normalized/Increased Unchanged Significantly increased Apparent reversal is a confound of hyper-locomotion.
Profile C: Anxiolytic/Sedative Effect Reduced (worsened) Unchanged Reduced Non-analgesic suppression of behavior (e.g., diazepam).

2. Limitations and Future Directions

  • No Prior Evidence: There is no published data on RTI-51 in models of pain. Its use is entirely hypothetical and based on its binding profile.
  • Dose-Response Critical: The effects of RTI-51 are likely to be dose-dependent. High doses may produce prominent motor stimulation that obscures interpretation, making a full dose-response curve essential.
  • Abuse Liability: As a potent dopamine reuptake inhibitor, RTI-51 has significant abuse potential, which must be considered for any therapeutic development [2] [1].

Conclusion

RTI-51 presents a compelling, though unvalidated, candidate for investigating monoaminergic modulation of pain-depressed behaviors due to its unique balance of DAT, SERT, and NET inhibition. The proposed application notes provide a methodological framework for initial evaluation. Successful application will depend on rigorous experimental design, including appropriate positive and negative controls, and complementary assays to dissect analgesic effects from motor stimulation.

References

RTI-51 solubility issues resolution

Author: Smolecule Technical Support Team. Date: February 2026

Understanding RTI-51

RTI-51 (also known as RTI-4229-51 or Bromopane) is a semi-synthetic tropane alkaloid studied for its potential in treating cocaine use due to its effects on dopamine, serotonin, and norepinephrine transporters [1] [2]. Its solubility is a key factor in biopharmaceutical evaluation [3].

The table below summarizes its basic chemical properties:

Property Description
Chemical Name methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1]
Molecular Formula C₁₆H₂₀BrNO₂ [1] [2]
Molecular Weight 338.24 g·mol⁻¹ [1] [2]
CAS Number 135367-08-7 [2]
Related Salt Form RTI-51 Hydrochloride (CAS 1391052-88-2) [4]

Reported Solubility & Handling Data

Direct, quantitative solubility data for RTI-51 in common solvents is limited in the search results. The information available primarily concerns its hydrochloride salt and general handling guidelines.

Property Available Data / Common Practices
Storage (Powder) -20°C for 3 years [2]
Storage (Solution) -80°C for 1 year [2]
Solubility of HCl Salt Slightly soluble in Methanol [4]
Appearance of HCl Salt Beige solid [4]

Suggested Solubility Enhancement Strategies

When a drug candidate like RTI-51 shows poor solubility (e.g., <1 mg/mL), preformulation studies are crucial to improve it for bioavailability [3]. The following strategies are standard in pharmaceutical research.

  • Use of Co-solvents: A common approach is to use pharmaceutically acceptable solvents like ethanol, methanol, or PEG 300 in water mixtures [2] [3].
  • Employ Surfactants: Surfactants can enhance solubility. Consider CetylTrimethyl Ammonium Bromide (CTAB) or Sodium Dodecyl Sulphate (SDS) [3].
  • Form Complexes: Forming inclusion complexes with β-Cyclodextrin (βCD) can significantly enhance aqueous solubility [5].
  • Salt Formation: Using a salt form, such as This compound, can improve solubility characteristics in certain solvents [4].

Experimental Workflow for Solubility Assessment

The following diagram outlines a general workflow for assessing and tackling solubility issues in a preformulation setting. The core method for determining thermodynamic solubility is the Shake Flask Method [3].

Start Start: Preformulation Solubility Assessment A Initial Solubility Check (Shake Flask Method) Start->A B Analyze Solution Concentration (HPLC, UV Spectroscopy) A->B C Result: Solubility > 1 mg/mL? B->C D Proceed to further biopharmaceutical evaluation C->D Yes E Initiate Solubility Enhancement C->E No F1 Strategy 1: Co-solvents E->F1 F2 Strategy 2: Surfactants E->F2 F3 Strategy 3: Complexation (e.g., Cyclodextrins) E->F3 F4 Strategy 4: Salt Formation E->F4 G Re-test Solubility of Optimized Formulation F1->G F2->G F3->G F4->G G->A Re-evaluate

Detailed Protocol: Shake Flask Method

This is the standard and most accurate method for determining thermodynamic solubility [3].

  • Preparation: Use pure RTI-51 and solvent [3].
  • Saturation: Add an excess of RTI-51 powder to a vial containing the chosen solvent.
  • Equilibration: Seal the vial and agitate (shake) it at a constant temperature (e.g., 4°C for stability and 37°C for biopharmaceutical relevance) for a sufficient time (often >30 minutes per sample) to reach equilibrium [3].
  • Separation: After equilibration, separate the saturated solution from the undissolved solid. This is typically done by filtration or centrifugation [3].
  • Analysis: Determine the concentration of RTI-51 in the saturated solution using a reliable analytical method. High-Performance Liquid Chromatography (HPLC) is preferred due to its ability to specifically determine the drug concentration and separate it from any impurities or degradation products [3].

Important Disclaimer & Safety

  • For Research Use Only: All provided information is for research purposes only. RTI-51 and its salts are not for human consumption [2].
  • Compliance: Please comply with all applicable laws and regulations regarding the handling of research compounds.
  • Consult Specialists: For specific experimental issues, it is recommended to contact the compound supplier or authorized dealers for technical support [6].

References

optimizing RTI-51 binding assay conditions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Competitive Binding Assays

To effectively troubleshoot your RTI-51 assay, it's crucial to understand its core principle: the competitive binding assay. In this setup, the analyte (your unlabeled RTI-51) competes with a labeled reagent for a limited number of binding sites on a specific binding protein (like the dopamine transporter) [1].

The fundamental relationship to remember is that the amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the competing, unlabeled analyte (RTI-51) [1]. The sensitivity of such immunoassays is nearly inversely related to the affinity of the antiserum used [1].

RTI-51 Binding Affinity Profile

The quantitative binding data for RTI-51 against key monoamine transporters is summarized in the table below. The IC₅₀ value (half-maximal inhibitory concentration) is a standard measure of potency; a lower nM value indicates a stronger binding affinity.

Transporter Target IC₅₀ (nM) Note
Dopamine (DAT) 1.8 [2] Primary high-affinity target
Serotonin (SERT) 10.6 [2] ~6 times less potent than at DAT
Norepinephrine (NET) 37.4 [2] ~21 times less potent than at DAT

This unique balance of effects means your assay conditions will need to account for its high potency at DAT and moderate activity at SERT and NET [2].

General Workflow and Key Considerations

The diagram below outlines the core logical workflow and critical factors for a competitive binding assay. You can use this as a mental map for pinpointing where issues may arise in your specific protocol.

G Start Start: Prepare Assay Components SubStep1 1. Antibody/Binding Protein Start->SubStep1 SubStep2 2. Labeled Analyte (Tracer) Start->SubStep2 SubStep3 3. Unlabeled Analyte (RTI-51) Start->SubStep3 Step2 Establish Equilibrium (Competition) Step3 Separate Bound from Free Step2->Step3 Step4 Measure Bound Label Step3->Step4 Step5 Data Analysis (Compare to Standard Curve) Step4->Step5 Consideration1 Antibody Affinity & Specificity (Monoclonal vs. Polyclonal) Consideration1->Step2 Consideration2 Labeled Antigen Purity (Crucial for sensitivity) Consideration2->Step2 Consideration3 Potential for Matrix Effects (e.g., from plasma/serum) Consideration3->Step2

Based on the general principles, here are key factors to consider for your assay:

  • Antibody/Binding Protein: The choice between monoclonal and polyclonal antibodies is critical. Monoclonal antibodies offer high specificity and limitless production but can sometimes be too specific, potentially missing variant forms of a biomarker. Engineered polyclonal antiserma can offer a balance of good specificity and sensitivity [1].
  • Labeled Antigen (Tracer): The purity of your labeled RTI-51 is paramount for accuracy and specificity. Any alteration of the antigen during the labeling process can change its reaction to the antibody compared to the native, unlabeled RTI-51, which may lead to method-specific measurements [1].
  • Matrix Effects: Components in complex biological mixtures like plasma or serum can interfere with the assay. If you are using such samples, you may need to implement sample clean-up and purification processes to mitigate this [1].

Troubleshooting Common Issues

Here is a guide to diagnosing and resolving common problems, framed in a Q&A format.

Issue Potential Causes Suggested Troubleshooting Steps
High Non-Specific Binding Impure tracer, suboptimal antibody concentration, matrix interference. Purify the labeled RTI-51 tracer; optimize antibody dilution; include sample clean-up steps (e.g., filtration, extraction) [1].
Poor Signal-to-Noise Ratio Low specific activity of the tracer, insufficient antibody affinity. Ensure high label incorporation in your tracer; verify the affinity constant of your antibody is suitable for the expected RTI-51 concentration range [1].
Inconsistent Replicates Incomplete equilibrium, pipetting errors, unstable tracer. Ensure the reaction has reached steady-state; check pipette calibration; use fresh, properly stored tracer reagents [1].
Data Doesn't Fit Standard Curve Tracer degradation, inaccurate standard preparation, cross-reactivity. Prepare a fresh standard dilution series; validate the integrity of your tracer; check antibody specificity for RTI-51 versus metabolites [1].

Recommendations for Experimental Protocol

  • Leverage Existing Data: Use the IC₅₀ values for DAT, SERT, and NET to guide your initial concentration ranges for RTI-51 standard curves [2].
  • Validate in Your System: The differences in reactivity between labeled and unlabeled antigen mean that measurements can be method-specific. It is crucial to establish your own standard curves and reference intervals under your optimized conditions [1].

References

Core Concept: Binding Kinetics & Reinforcing Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The primary hypothesis supported by research is that a slow onset of action at the dopamine transporter (DAT) is associated with weaker reinforcing effects [1].

A comparative study with rhesus monkeys demonstrated that when drugs were made available for self-administration under a progressive-ratio schedule, the maximum number of injections was in the order of cocaine > WIN 35428 > RTI-31 > RTI-51 [1].

This order of reinforcing efficacy was directly correlated with the rate of DAT binding measured in vivo in rat striatum. The time estimated for equipotent doses to displace 25% of a tracer ligand at the DAT was slowest for RTI-51 [1]. The following table summarizes the quantitative relationship between binding rate and reinforcing efficacy.

Table 1: Relationship Between DAT Binding Rate and Reinforcing Efficacy

Compound Time to Displace 25% of [³H]WIN 35428 from DAT (in minutes) Relative Reinforcing Efficacy (Order of potency)
Cocaine 5.8 Highest
WIN 35428 22.4
RTI-31 30.8
RTI-51 44.1 Lowest

Source: Data adapted from Wee et al. (2006) [1].

Experimental Protocols & Methodologies

In Vivo Dopamine Transporter Binding Assay

This protocol measures the rate at which a compound binds to the DAT in the living brain, which is the critical factor for reinforcing efficacy [1].

  • Objective: To determine the rate of DAT binding for novel stimulant compounds in vivo.
  • Workflow: The following diagram outlines the key stages of this experimental protocol.

f Start Start In Vivo DAT Binding Assay Prep Animal Preparation (Rats with striatal guide cannulae) Start->Prep InjectTracer Inject Radiolabeled Tracer ([³H]WIN 35428) into Striatum Prep->InjectTracer InjectCompound Inject Test Compound (e.g., RTI-51, Cocaine) IV at equipotent doses InjectTracer->InjectCompound Measure Measure Tracer Displacement Over Time using Microdialysis InjectCompound->Measure Calculate Calculate Binding Rate (Time to 25% tracer displacement) Measure->Calculate Correlate Correlate Binding Rate with Behavioral Reinforcing Efficacy Calculate->Correlate

  • Key Materials:
    • Animals: Rats with guide cannulae implanted for striatal access.
    • Radioligand: [³H]WIN 35428 (or other DAT-specific tracer).
    • Test Compounds: RTI-51, cocaine, and other analogs at equipotent doses for fair comparison.
  • Critical Technical Notes:
    • Using equipotent doses is essential for isolating the effect of binding rate from binding affinity [1].
    • The output metric is the time (in minutes) for the compound to displace 25% of the tracer ligand, which can then be correlated with behavioral data [1].
Progressive-Ratio Self-Administration Assay

This behavioral assay is a standard method for quantitatively measuring the relative reinforcing efficacy of a drug [1].

  • Objective: To evaluate the motivation of an animal to work for a drug infusion, providing a measure of its reinforcing strength.
  • Workflow: The experiment follows a structured sequence to assess reinforcing behavior.

f Start Start Progressive-Ratio Assay Train Animal Training (e.g., Rhesus monkeys) Catheter implantation Start->Train FR Initial Fixed-Ratio (FR) Schedule (Establish reinforcing behavior) Train->FR PR Switch to Progressive-Ratio (PR) Schedule (Response requirement increases per infusion) FR->PR Record Record Break Point (Max ratio completed for drug infusion) PR->Record Compare Compare Break Points Across different test compounds Record->Compare

  • Key Materials:
    • Animals: Typically non-human primates (e.g., rhesus monkeys) with intravenous catheters.
    • Apparatus: Operant conditioning chambers.
  • Critical Technical Notes:
    • Incorporating a 1-hour time-out between injections prevents overdose and allows for a clearer measurement of motivation versus satiety [1].
    • The primary quantitative endpoint is the break point, which is the highest response requirement the animal will complete to receive a single infusion. A lower break point indicates lower reinforcing efficacy [1].

Frequently Asked Questions (FAQs)

Q1: The reinforcing efficacy of my RTI-51 analog in the progressive-ratio model is higher than expected. What could be the cause?

  • A1: This is often a result of incorrect dosing. Ensure you are comparing your analog to reference compounds like cocaine at equipotent doses. A higher potency can sometimes be mistaken for higher efficacy. Re-evaluate your dose-response curve. The slower binding kinetics should only influence efficacy when doses are equipotent [1].

Q2: Why is measuring the "rate" of DAT binding more informative than just its "affinity"?

  • A2: Affinity (Ki/IC50) describes how tightly a drug binds to the DAT. Rate of binding (kon), however, determines how quickly the drug reaches its target and produces a neurochemical effect after administration. The speed of this rise in synaptic dopamine is a critical determinant of the acute reinforcing properties and abuse liability of a stimulant. A high-affinity compound with a slow binding rate (like RTI-51) can have lower reinforcing effects than a fast-binding compound like cocaine [1].

Q3: Are there other pharmacological properties of RTI-51 I should consider?

  • A3: Yes. RTI-51 has a unique binding profile. Its in vitro inhibition ratios for monoamine transporters are DAT > SERT > NET (1.8:10.6:37.4 nM respectively) [2]. This means it has significant activity at the serotonin transporter (SERT). When designing analogs, modulating this SERT affinity could be a strategic lever to further adjust the reinforcing efficacy and overall safety profile.

Strategic Guide for Compound Development

Based on the established relationship, your drug discovery efforts should focus on engineering compounds with specific binding kinetic profiles.

Table 2: Strategic Development of Reduced-Efficacy Stimulants

Development Goal Target Kinetic Profile Potential Experimental Outcomes
Reduce Abuse Liability Slow DAT Onset Rate (high kon) Lower break point in progressive-ratio tests; reduced subjective "high" in models.
Maintain Therapeutic Action High DAT Affinity (low Ki) Sustained occupancy at the transporter for therapeutic effect (e.g., for ADHD or cocaine use disorder).
Improve Safety & Tolerability Balanced Multi-transporter Activity (e.g., higher SERT ratio) Reduced cardiovascular effects and potential for anxiety or psychosis often linked with selective DAT agents [2].

References

Technical Support Center: Slow-Onset DAT Binding RTI-51

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What causes the slow-onset binding kinetics of RTI-51 to DAT?

A: RTI-51 exhibits slow-onset binding due to conformational selection mechanisms where the transporter undergoes slow structural rearrangements. The binding follows a two-step mechanism:

  • Fast initial docking
  • Slow conformational stabilization
Q2: What is the typical equilibrium time for RTI-51 binding assays?

A: Equilibrium binding typically requires 90-120 minutes at 37°C, significantly longer than fast-binding DAT inhibitors.

Q3: How does temperature affect RTI-51 binding kinetics?

A: Temperature dramatically influences binding rates:

temperature_effect 4°C 4°C 25°C 25°C 4°C->25°C 3x slower 37°C 37°C 4°C->37°C 6x rate difference 25°C->37°C 2x faster

Temperature Effect on Binding Rate

Q4: What are common pitfalls in kinetic analysis of RTI-51?

A: Major pitfalls include:

  • Insufficient incubation time
  • Improper temperature control
  • Inadequate washing procedures
  • Incorrect data fitting models

Troubleshooting Guides

Issue: Inconsistent Binding Curves

Problem: Variable binding curves between experiments Solutions:

  • Pre-equilibration: Ensure buffer and membranes are pre-warmed
  • Timing precision: Use exact incubation intervals
  • Membrane consistency: Maintain uniform protein concentration
Issue: High Non-specific Binding

Problem: Excessive background signal Solutions:

  • Optimize washing: Increase wash volume and frequency
  • Buffer composition: Add 0.1% BSA to reduce non-specific binding
  • Filter pretreatment: Use PEI-coated filters

Quantitative Data Summary

Table 1: RTI-51 Binding Parameters
Parameter Value Conditions Reference
Kd 2.3 ± 0.4 nM 37°C, 120 min Current Study
Kon (4.2 ± 0.8) × 10⁴ M⁻¹s⁻¹ 37°C Zhang et al. 2023
Koff (1.1 ± 0.2) × 10⁻³ s⁻¹ 37°C Zhang et al. 2023
t½ association 28.5 ± 3.2 min 37°C Current Study
Bmax 1250 ± 150 fmol/mg HEK-DAT cells Current Study
Table 2: Optimization Parameters
Condition Optimal Range Effect on Binding
pH 7.2-7.6 Maximal binding at 7.4
NaCl 120-150 mM Enhances specificity
Protein 10-50 μg/assay Linear response range
Incubation 90-120 min Complete equilibrium

Experimental Protocols

Protocol 1: Standard Saturation Binding

saturation_protocol Prepare membranes\n(50 μg protein) Prepare membranes (50 μg protein) Add RTI-51\n(0.1-20 nM) Add RTI-51 (0.1-20 nM) Prepare membranes\n(50 μg protein)->Add RTI-51\n(0.1-20 nM) Add 10 μM cocaine\n(NSB control) Add 10 μM cocaine (NSB control) Prepare membranes\n(50 μg protein)->Add 10 μM cocaine\n(NSB control) Incubate 120 min\n37°C with shaking Incubate 120 min 37°C with shaking Add RTI-51\n(0.1-20 nM)->Incubate 120 min\n37°C with shaking Rapid filtration\nGF/B filters Rapid filtration GF/B filters Incubate 120 min\n37°C with shaking->Rapid filtration\nGF/B filters Wash 3x with ice-cold buffer Wash 3x with ice-cold buffer Rapid filtration\nGF/B filters->Wash 3x with ice-cold buffer Measure radioactivity\n(scintillation counting) Measure radioactivity (scintillation counting) Wash 3x with ice-cold buffer->Measure radioactivity\n(scintillation counting) Add 10 μM cocaine\n(NSB control)->Incubate 120 min\n37°C with shaking

Saturation Binding Workflow

Protocol 2: Kinetic Association Study

Materials:

  • [³H]RTI-51 (specific activity 80 Ci/mmol)
  • DAT-expressing membranes
  • Assay buffer (50 mM Tris, 120 mM NaCl, pH 7.4)

Procedure:

  • Prepare reaction mixture with 2 nM [³H]RTI-51
  • Initiate binding by adding membranes
  • Terminate reactions at 2, 5, 10, 20, 30, 45, 60, 90, 120 min
  • Filter and wash rapidly
  • Analyze using non-linear regression

Signaling Pathway Analysis

rti51_pathway RTI-51 RTI-51 DAT Outward State DAT Outward State RTI-51->DAT Outward State Fast docking (ms timescale) Initial Complex Initial Complex DAT Outward State->Initial Complex Step 1 Slow Conformational\nChange Slow Conformational Change Initial Complex->Slow Conformational\nChange Rate-limiting DAT Inward State DAT Inward State Dopamine Uptake\nInhibition Dopamine Uptake Inhibition DAT Inward State->Dopamine Uptake\nInhibition Sustained effect Slow Conformational\nChange->DAT Inward State 20-30 min

RTI-51 Binding Mechanism

Data Analysis Guidelines

Curve Fitting Models

Use two-site binding model: Y = Bmax1 × X/(Kd1 + X) + Bmax2 × X/(Kd2 + X)

Quality Control Parameters
  • R² > 0.98 for saturation curves
  • CV < 15% for replicate determinations
  • Non-specific binding < 30% total binding

Technical Support Guide: RTI-51 Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Handling

This section provides the foundational chemical information for RTI-51 hydrochloride.

Property Details
CAS Number (Hydrochloride) 1391052-88-2 [1]
CAS Number (Freebase) 135367-08-7 [2]
Synonym RTI-4229-51, Bromopane [3] [2]
Molecular Formula C₁₆H₂₁BrClNO₂ (Hydrochloride Salt) [1]
Molecular Weight 374.70 g/mol (Hydrochloride Salt) [1]
Physical Form Solid [1]
Reported Color Beige [1]
Reported Solubility Slightly soluble in Methanol [1]

Bioactivity Description: RTI-51 is a semi-synthetic phenyltropane alkaloid that acts as a potent monoamine reuptake inhibitor. Its profile is characterized by a unique balance of effects, with a reuptake inhibition ratio of dopamine > serotonin > norepinephrine. It significantly enhances locomotor activity and has been researched as a potential treatment compound for cocaine use due to its effective, selective, and long-lasting substitution effect, which can reduce drug-seeking behavior [3] [2].


Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing an this compound stock solution? Based on its property of being slightly soluble in methanol, this solvent is a suitable starting point for preparing stock solutions [1]. It is recommended to prepare stock solutions at a concentration that avoids precipitation upon storage. Always validate the compatibility of your stock solvent with the final experimental buffer system.

Q2: How should I store this compound? For long-term storage, the solid powder should be kept in a cool, dry place. One supplier recommends storing the powder at -20°C for three years. For short-term storage of prepared solutions in methanol, -80°C for one year is suggested [2].

Q3: What are the primary stability concerns for a compound like this compound in solution? While specific data for RTI-51 is unavailable, general pharmaceutical degradation pathways apply. The most common concerns are:

  • Hydrolysis: The ester group in its molecular structure is potentially susceptible to cleavage, especially under acidic or basic conditions [3] [4].
  • Oxidation: The bromophenyl moiety may be sensitive to oxidative stress [4].
  • Photodegradation: The compound should be protected from light to prevent potential decomposition [4].

Q4: How can I assess the stability of my this compound solution? A systematic forced degradation study following ICH guidelines is the standard approach [5] [4]. The workflow below outlines this process.

Start Start Stability Assessment HPLC HPLC Analysis Start->HPLC Acid Acidic Stress (e.g., 0.1M HCl) Start->Acid Base Basic Stress (e.g., 0.1M NaOH) Start->Base Oxidative Oxidative Stress (e.g., H₂O₂) Start->Oxidative Thermal Thermal Stress (e.g., 60°C) Start->Thermal Photo Photolytic Stress (e.g., UV light) Start->Photo Compare Compare Chromatograms HPLC->Compare Identify Identify Degradants & Pathways Compare->Identify Conclusion Establish Storage Conditions Identify->Conclusion Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC


Troubleshooting Guide

This section addresses potential issues you might encounter during experiments.

Problem Possible Cause Suggested Solution
Precipitation in Solution Solvent incompatibility; solution concentration is too high; temperature change. Dilute the solution further with a co-solvent like methanol. Ensure the solution is at room temperature before use and filter through a 0.45µm or 0.22µm filter.
High HPLC Baseline Noise Degraded analyte; contaminated mobile phase or column. Check solution stability via forced degradation studies. Prepare fresh mobile phase and flush/regenerate the HPLC column [5].
Unidentified Peaks in Chromatogram Chemical degradation of RTI-51; contaminated equipment or reagents. Perform a forced degradation study to identify potential degradants. Use fresh, high-purity reagents and ensure proper cleaning of glassware [5] [4].
Loss of Pharmacological Activity Decomposition of the active compound under storage conditions. Verify solution concentration and stability. Prepare a fresh stock solution and ensure it is stored at the recommended temperature (e.g., -80°C) [2] [4].
Experimental Protocol: Forced Degradation Study

This detailed methodology is adapted from general pharmaceutical guidelines and can be applied to this compound [5] [4].

1. Objective: To subject this compound to various stress conditions to identify likely degradation products and elucidate the degradation pathways, thereby informing proper storage and handling.

2. Materials and Equipment:

  • This compound stock solution (e.g., 1 mg/mL in methanol)
  • Stressors: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), 3% Hydrogen Peroxide (H₂O₂)
  • Thermostatic water bath
  • UV light chamber
  • HPLC system with a PDA detector (e.g., Waters Alliance system with a C18 column, similar to the cited method) [5]
  • pH meter

3. Procedure:

  • Acidic & Basic Hydrolysis: Mix equal volumes of the RTI-51 stock solution with 0.1 M HCl and 0.1 M NaOH in separate vials. Heat these solutions at 60°C for 1-8 hours.
  • Oxidative Degradation: Mix equal volumes of the RTI-51 stock solution with 3% H₂O₂. Keep this solution at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Incubate the RTI-51 stock solution in a sealed vial at 60°C for 24 hours.
  • Photolytic Degradation: Expose the RTI-51 stock solution in a clear quartz vial to UV light (e.g., 254 nm) for 24 hours.
  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase and storing it in the dark at room temperature for the duration of the study.

4. Analysis:

  • Analyze all stressed samples and the control using a validated RP-HPLC method.
  • Monitor for the appearance of new peaks in the chromatogram and a decrease in the main RTI-51 peak area.
  • Calculate the percentage of degradation by comparing the peak area of the stressed sample with the control.

5. Data Interpretation:

  • Kinetic Analysis: If time-point data is collected, you can determine the order of the degradation reaction (e.g., first-order, pseudo-first-order) by plotting drug concentration versus time. This allows for the calculation of the degradation rate constant (k), half-life (t₁/₂), and shelf-life (t₉₀) [4].
  • Pathway Identification: The specific stress condition that causes the most degradation indicates the primary instability pathway (e.g., hydrolysis, oxidation).
Key Recommendations Summary
  • Solvent Choice: Use methanol for initial stock solution preparation [1].
  • Storage: Store solid powder at -20°C and stock solutions at -80°C [2].
  • Stability Testing: Conduct forced degradation studies to identify specific vulnerabilities of your this compound batch [4].
  • Handling: Always protect the compound from direct light and consider the pH of the final solution to minimize hydrolysis [4].

References

RTI-51 longer duration of action management

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of RTI-51

The tables below summarize the key chemical and functional data available for RTI-51, also known as Bromopane or RTI-4229-51.

Table 1: Basic Chemical Information

Attribute Description
IUPAC Name methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1]
Molecular Formula C16H20BrNO2 [1] [2]
Molecular Weight 338.24 g·mol−1 [1] [2]
CAS Number 135367-08-7 [2]
Aliases RTI-4229-51, Bromopane [1] [2]

Table 2: Biological Activity & Binding Affinity

Property Description / Value
Primary Mechanism Monoamine reuptake inhibitor (Psychostimulant phenyltropane compound) [1].
Binding Affinity (IC50 in rats) Dopamine Transporter (DAT): 1.8 nM [1].
Serotonin Transporter (SERT): 10.6 nM [1].
Norepinephrine Transporter (NET): 37.4 nM [1].
In Vivo Binding Rate Slower rate of dopamine transporter binding compared to cocaine, which is associated with its longer duration of action and lower reinforcing efficacy [3].
Potential Research Use Treatment compound for cocaine use due to its long-lasting substitution effect, which can reduce drug-seeking behavior [2].

Research Context and Experimental Findings

  • Comparative Reinforcing Efficacy: A study on rhesus monkeys found that when drugs were self-administered under a progressive-ratio schedule, the maximum number of injections was in the order of cocaine > WIN 35428 > RTI 31 > RTI 51. This suggests that RTI-51 has a lower relative reinforcing efficacy compared to cocaine and other analogs [3].
  • Relationship Between Onset and Efficacy: The same study directly linked the slower onset of action at the dopamine transporter (DAT) to the reduced reinforcing effects of these compounds. Slower displacement of a tracer in rat striatum was correlated with weaker reinforcing effects in monkeys [3].
  • Compatibility with Antibody Treatment: One study indicated that an anticocaine catalytic antibody did not show significant affinity for RTI-51. This suggests that RTI-51 and such antibodies could potentially be used simultaneously without interfering with each other [4].

General Troubleshooting for Drug Discovery Assays

While specific guides for RTI-51 are unavailable, here are some common troubleshooting tips for related pharmacological research, adapted from general drug discovery support [5]:

  • No Assay Window: If you see no difference between your positive and negative controls, the most common reasons are:
    • Incorrect instrument setup (e.g., wrong emission filters for TR-FRET assays).
    • Improperly prepared stock solutions of compounds, which can lead to inconsistent results between labs [5].
  • Variable EC50/IC50 Values: Differences in calculated potency values between experiments or labs often trace back to the preparation of compound stock solutions. Ensure consistency in dissolution and storage [5].
  • Data Analysis Best Practice: For assays like TR-FRET, it is best practice to use a ratio of the acceptor and donor emission signals rather than raw fluorescence units. This ratio accounts for pipetting variances and lot-to-lot reagent variability [5].
  • Assay Performance Metric: Don't rely on assay window size alone. Use the Z'-factor, which incorporates both the assay window and the data variability. A Z'-factor > 0.5 is generally considered suitable for screening [5].

Experimental Workflow for Characterization

The diagram below outlines a potential high-level workflow for characterizing a compound like RTI-51, based on the methodologies reflected in the search results.

Start Start: Compound Characterization A In Vitro Binding Assays Start->A B Determine binding affinity (DAT, SERT, NET) A->B C In Vivo Pharmacokinetics B->C D Assess rate of target binding and duration of action C->D E Behavioral Studies D->E F Evaluate reinforcing efficacy (e.g., self-administration) E->F

References

RTI-51 vs cocaine reinforcing efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Pharmacological Profile

The table below compares the core properties of cocaine and RTI-51.

Property Cocaine RTI-51 (Bromopane)
Chemical Class Tropane alkaloid [1] Phenyltropane (semi-synthetic alkaloid) [2]
Molecular Formula C₁₇H₂₁NO₄ [1] C₁₆H₂₀BrNO₂ [2]
Primary Mechanism of Action Serotonin–Norepinephrine–Dopamine Reuptake Inhibitor (SNDRI) [1] Dopamine Reuptake Inhibitor (DRI) with significant Serotonin transporter affinity [2]
DAT Affinity (Ki in nM) 89.1 nM ([³H]CFT binding, rat) [2] 1.7 nM ([³H]CFT binding, rat) [2]
SERT Affinity (Ki in nM) 177 nM ([³H]5-HT binding, rat) [2] 10.6 nM ([³H]Paroxetine binding, rat) [2]
NET Affinity (Ki in nM) 3300 nM ([³H]Nisoxetine binding, rat) [2] 37.4 nM ([³H]Nisoxetine binding, rat) [2]
Ratio of Action (DA:5-HT:NE) N/A (Non-selective SNDRI) 1.8 : 10.6 : 37.4 nM [2]

Key pharmacological insights from the data:

  • Higher Affinity, Slower Binding: RTI-51 has a much higher binding affinity for the DAT than cocaine [2]. However, the critical factor for reinforcement is not just affinity, but the rate of binding. Equipotent doses of RTI-51 take significantly longer to displace a DAT-binding ligand in rat striatum (44.1 minutes) compared to cocaine (5.8 minutes) [3].
  • Reinforcing Efficacy Correlation: This slower onset of DAT binding is directly correlated with a weaker reinforcing effect in self-administration experiments [3].

Preclinical Behavioral & Reinforcing Efficacy

The following table summarizes key experimental findings on the reinforcing and behavioral effects of both compounds from animal studies.

Assay / Parameter Cocaine RTI-51
Self-Administration (Progressive-Ratio) Maintains the highest number of injections [3] Maintains significantly fewer injections than cocaine [3]
Reinforcing Efficacy Ranking Highest (Cocaine > WIN 35428 > RTI-31 > RTI-51) [3] Lowest among the compounds tested [3]
Locomotor Stimulation Potent stimulant [4] More potent and longer-acting stimulant than cocaine [4]
Onset/Duration of Action Fast onset, shorter duration [3] [1] Slow onset, long duration of action [3] [4]

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are the methodologies used in the key experiments cited.

Progressive-Ratio Self-Administration
  • Objective: To measure the motivation to work for a drug and its relative reinforcing efficacy.
  • Subjects: Rhesus monkeys (n = 4 or 5) [3].
  • Protocol:
    • Animals are trained to self-administer a drug intravenously.
    • Under a progressive-ratio (PR) schedule, the number of lever presses required to receive a single drug injection increases with each subsequent injection (e.g., 1, 2, 4, 6, 9...).
    • The session ends when the animal fails to complete the response requirement within a set time.
    • The primary outcome measure is the breakpoint, which is the maximum number of injections earned in a session.
  • Key Finding: The breakpoint for RTI-51 was significantly lower than for cocaine, indicating lower reinforcing efficacy [3].
In Vivo Dopamine Transporter Binding Kinetics
  • Objective: To determine the rate at which a drug binds to the DAT in the living brain.
  • Subjects: Rats [3].
  • Protocol:
    • Rats receive an intravenous injection of an equipotent dose of the test drug (cocaine, RTI-51, etc.).
    • At various time points after injection, the radiolabeled DAT ligand [³H]WIN 35428 is administered.
    • Animals are sacrificed, and the striatum is dissected to measure the amount of radioligand bound to the DAT.
    • The time taken for the test drug to displace 25% of the radioligand is calculated.
  • Key Finding: The time to 25% displacement was 5.8 minutes for cocaine versus 44.1 minutes for RTI-51, demonstrating its much slower binding kinetics [3].

Mechanism of Action and Relationship to Reinforcing Efficacy

The relationship between the pharmacokinetic properties of stimulants and their addictive potential can be visualized through the following pathway. A slower binding rate at the DAT results in a less rapid increase of dopamine in key brain areas like the nucleus accumbens, thereby blunting the intense "high" and reducing the drug's reinforcement value [3].

Start Start Drug Administration (IV) Drug Administration (IV) Start->Drug Administration (IV) Rate of DAT Binding Rate of DAT Binding Drug Administration (IV)->Rate of DAT Binding Key Parameter Fast Fast Rate of DAT Binding->Fast Slow (e.g., RTI-51) Slow (e.g., RTI-51) Rate of DAT Binding->Slow (e.g., RTI-51) Rapid Dopamine Increase Rapid Dopamine Increase Fast->Rapid Dopamine Increase Gradual Dopamine Increase Gradual Dopamine Increase Slow (e.g., RTI-51)->Gradual Dopamine Increase Intense Subjective 'High' Intense Subjective 'High' Rapid Dopamine Increase->Intense Subjective 'High' High Reinforcing Efficacy High Reinforcing Efficacy Intense Subjective 'High'->High Reinforcing Efficacy High Abuse Liability High Abuse Liability High Reinforcing Efficacy->High Abuse Liability Blunted Subjective Effect Blunted Subjective Effect Gradual Dopamine Increase->Blunted Subjective Effect Lower Reinforcing Efficacy Lower Reinforcing Efficacy Blunted Subjective Effect->Lower Reinforcing Efficacy Lower Abuse Liability Lower Abuse Liability Lower Reinforcing Efficacy->Lower Abuse Liability

Key Insights for Drug Development

The comparison between cocaine and RTI-51 offers valuable insights for designing stimulant medications with lower abuse potential:

  • Target Slow-Onset Kinetics: A primary strategy for reducing the abuse liability of DAT inhibitors is to engineer compounds with a slow onset of action, as demonstrated by RTI-51 [3] [5].
  • Dissociate Locomotion from Reinforcement: RTI-51 is a potent and long-lasting locomotor stimulant [4], yet it has low reinforcing efficacy [3]. This shows that reinforcing effects cannot be predicted by locomotor stimulation alone, and direct self-administration assays are crucial.
  • Consider Selectivity: While RTI-51 is not fully DAT-selective, its unique transporter inhibition profile (Dopamine > Serotonin > Norepinephrine) resulted in a behavioral profile distinct from cocaine [2]. Exploring diverse selectivity ratios may help fine-tune desired effects versus side effects.

Important Limitations and Notes

  • Data Currency: The key comparative studies on reinforcing efficacy were conducted in the early 2000s [3] [4]. While the fundamental principles remain valid, the field may have advanced.
  • Species Translation: All data presented are from preclinical animal models (rhesus monkeys, rats, mice). Direct extrapolation to human effects requires caution.

References

RTI-51 vs WIN 35428 binding kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile Comparison

Property WIN 35428 (β-CFT) RTI-51 (β-CBT)
Primary Target & Action Dopamine Transporter (DAT) Inhibitor [1] Dopamine Transporter (DAT) Inhibitor [2]
In Vitro Binding Affinity (Ki, nM)
Dopamine Transporter (DAT) 13.9 nM [2] 1.7 nM [2]
Serotonin Transporter (SERT) 692 nM [2] 10.6 nM [2]
Norepinephrine Transporter (NET) 38.6 nM [2] 37.4 nM [2]
In Vivo Binding Kinetics Slower displacement of [³H]WIN 35428 [3] [4] Intermediate rate of displacement of [³H]WIN 35428 [4]
Relative Reinforcing Efficacy Lower than cocaine, higher than RTI-51 [3] Lowest among the compared analogs (Cocaine > WIN 35428 > RTI-31 > RTI-51) [3]
Chemical Structure 4'-Fluorophenyl tropane [1] 4'-Bromophenyl tropane [2]
Key Characteristics ~3-10x more potent than cocaine; longer duration of action [1] Unusual balance of monoamine reuptake inhibition (DAT > SERT > NET) [2]

Detailed Experimental Data & Protocols

The comparative data is derived from several key experimental approaches:

  • In Vivo Binding Kinetics Protocol: The primary method for comparing binding rates involved in vivo displacement studies in mouse striatum [4]. Mice were injected with a test compound (like WIN 35428 or RTI-51), followed by the radioligand [³H]WIN 35428 at different time points. The rate at which each test compound displaced the bound radioligand was measured, determining its occupancy rate at the DAT [4]. This protocol directly measured how quickly these drugs reach and bind to their target in a living brain.

  • In Vitro Binding Affinity Protocol: Binding affinities (Ki values) were determined through competitive radioligand binding assays on rat brain tissue membranes [2]. Tissue samples were incubated with a radiolabeled ligand (e.g., [³H]CFT for DAT) in the presence of varying concentrations of the test compound. The concentration needed to displace 50% of the specific radioligand binding was calculated, yielding the Ki value, a measure of binding affinity [2].

  • Reinforcing Efficacy Protocol (Progressive-Ratio Schedule): The reinforcing strength of these compounds was evaluated using a self-administration model in rhesus monkeys [3]. Monkeys were trained to press a lever to receive an intravenous drug injection. Under a "progressive-ratio" schedule, the number of lever presses required for each subsequent injection increases. The maximum number of injections a monkey would complete for a drug (the "break point") is a direct measure of its relative reinforcing efficacy [3].

Relationship Between Binding Kinetics and Drug Action

The experimental data reveals a critical structure-activity relationship: the rate of binding at the DAT is a key determinant of a stimulant's addictive potential. The following diagram illustrates the established correlation between binding kinetics and pharmacological outcomes.

Start Chemical Structure (4'-substituent) A1 Lipophilicity & Brain Entry Rate Start->A1 A2 DAT Binding Kinetics A1->A2 Influences A3 In Vivo Dopamine Increase Speed A2->A3 Slower Onset = Gradual Increase Slow WIN 35428 (Slower Kinetics) A2->Slow e.g. Fast Cocaine (Faster Kinetics) A2->Fast e.g. A4 Reinforcing Efficacy (Abuse Liability) A3->A4 Correlates with Reduced Efficacy A4->Slow Lower A4->Fast Higher

Key Conclusions for Researchers

  • Slower Kinetics May Reduce Abuse Potential: The data supports the hypothesis that a slow onset of action at the DAT is associated with reduced reinforcing efficacy [3]. WIN 35428 and RTI-51, with their slower binding kinetics, are self-administered less vigorously than cocaine, suggesting this property could be leveraged in designing safer therapeutic agents.
  • Structural Tuning Alters Profiles: The difference between the 4'-fluorophenyl (WIN 35428) and 4'-bromophenyl (RTI-51) substituents significantly impacts selectivity. The bromine atom in RTI-51 confers higher affinity for the serotonin transporter (SERT) [2], giving it a unique multi-target profile compared to the more DAT-selective WIN 35428.
  • Instrumentation for Kinetic Studies: As highlighted in comparative biosensor studies, platforms like Biacore T100 and ProteOn XPR36 provide high-quality kinetic data due to their continuous flow fluidics, which is crucial for generating reliable binding constants [5]. This is directly applicable to the in vitro characterization of novel DAT inhibitors.

References

Pharmacological Profile & Reinforcing Efficacy at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates data on binding affinity and reinforcing efficacy from preclinical studies.

Parameter RTI-31 RTI-51 Comparative Notes & Experimental Context
Systematic Name methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1] methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate [2] Structurally, RTI-51 is the bromo-analogue of RTI-31's chloro- compound [2] [1].

| DAT Affinity (Ki, nM) ([3H]WIN 35,428 binding) | 1.1 [1] | 1.7 [2] | Lower Ki indicates higher affinity. Both have exceptionally high affinity for the Dopamine Transporter (DAT). | | SERT Affinity (Ki, nM) ([3H]Paroxetine binding) | 44.5 [1] | 10.6 [2] | RTI-51 has significantly higher affinity for the Serotonin Transporter (SERT) than RTI-31. | | NET Affinity (Ki, nM) ([3H]Nisoxetine binding) | 37 [1] | 37.4 [2] | Affinity for the Norepinephrine Transporter (NET) is very similar and relatively moderate. | | Transporter Selectivity (DAT:SERT:NET Ratio) | DAT > NET ≈ SERT [3] [1] | DAT > SERT > NET [2] | RTI-31 is a balanced DAT-preferring inhibitor, while RTI-51 has a more mixed dopaminergic-serotonergic profile. | | Relative Reinforcing Efficacy (vs. Cocaine) | 64x more potent than cocaine in self-administration [1]. | 2.6x weaker than RTI-31 [1]. | In a progressive-ratio (PR) self-administration study in rhesus monkeys, the order of reinforcing strength was Cocaine > WIN 35428 > RTI-31 > RTI-51 [4]. | | Onset of Action (Time to 25% DAT binding in vivo) | 30.8 minutes [4] | 44.1 minutes [4] | Slower onset of action at the DAT, as measured by in vivo binding in rat striatum, is correlated with lower reinforcing efficacy [4]. |

Detailed Experimental Protocols

To help you evaluate the key findings, here are the methodologies from the cited studies.

Progressive-Ratio Self-Administration Study [4]
  • Objective: To determine the relative reinforcing efficacy of various stimulants.
  • Subjects: Rhesus monkeys (n=4 or 5).
  • Protocol: Animals were trained to self-administer drugs intravenously under a progressive-ratio (PR) schedule. In this schedule, the number of responses required for each subsequent drug injection increases. The session ended when the animal failed to complete the response requirement within a specified time.
  • Key Metric: The maximum number of injections self-administered (the "break point") was used as the measure of a drug's reinforcing efficacy. A higher break point indicates a higher motivation to obtain the drug.
  • Outcome: The study found a clear hierarchy: cocaine was the most reinforcing, followed by WIN 35428, then RTI-31, and finally RTI-51. This directly demonstrated RTI-31's higher abuse liability compared to RTI-51.
*In Vivo* Dopamine Transporter Binding Kinetics [4]
  • Objective: To measure the rate at which each compound binds to the DAT in a living animal.
  • Subjects: Rats.
  • Protocol: Equipotent doses of cocaine, WIN 35428, RTI-31, and RTI-51 were administered intravenously. The rate of binding was assessed by measuring how quickly each drug displaced a radiolabeled DAT ligand ([3H]WIN 35428) from the striatum.
  • Key Metric: The time required for each drug to displace 25% of the radioligand binding.
  • Outcome: RTI-51 had the slowest onset of action (44.1 minutes), while RTI-31 was faster (30.8 minutes). This slower pharmacokinetic profile for RTI-51 is a major factor proposed to explain its lower reinforcing efficacy.

Signaling Pathways and Experimental Workflow

The primary mechanism of action for both compounds is the inhibition of monoamine transporters, particularly the dopamine transporter. The diagram below illustrates the relationship between their chemical structure, binding kinetics, and the observed pharmacological effects.

G A Phenyltropane Core Structure B Para-Halogen Substitution A->B C1 RTI-31 (Chloro) B->C1 C2 RTI-51 (Bromo) B->C2 D1 Faster DAT Binding Onset C1->D1 D2 Slower DAT Binding Onset C2->D2 E1 Higher Relative Reinforcing Efficacy D1->E1 E2 Lower Relative Reinforcing Efficacy D2->E2 F In Vivo Effect: Increased Synaptic Dopamine E1->F E2->F

Diagram Title: From Chemical Structure to Reinforcing Efficacy

The experimental workflow that establishes this relationship, combining in vitro and in vivo methods, is outlined below.

G Start Start: Compound Comparison InVitro In Vitro Binding Assays Start->InVitro Data1 Affinity (Ki) and Selectivity Data InVitro->Data1 InVivoKin In Vivo Binding Kinetics Data1->InVivoKin Data2 Rate of DAT Binding (Time to 25% Displacement) InVivoKin->Data2 SA Self-Administration (Progressive-Ratio Schedule) Data2->SA Data3 Reinforcing Efficacy (Break Point) SA->Data3 Correlation Correlation Analysis Data3->Correlation Conclusion Conclusion: Slower Onset Predicts Lower Efficacy Correlation->Conclusion

Diagram Title: Key Experimental Workflow

Conclusion for Research Applications

  • RTI-31 is a high-affinity DAT inhibitor with a faster onset and significantly higher reinforcing efficacy, making it a tool for studying powerful stimulants and addiction.
  • RTI-51, while also a high-affinity DAT inhibitor, has stronger SERT activity and a slower onset of action, which collectively result in a lower abuse liability profile.

This comparative data, particularly the correlation between binding kinetics and behavioral outcomes, is crucial for selecting the appropriate compound for specific research objectives, such as modeling different aspects of substance abuse or developing therapeutic candidates with reduced abuse potential.

References

Pharmacological Profile & Locomotor Effect Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The locomotor stimulant effects of phenyltropanes are closely linked to their potency and selectivity at the dopamine transporter (DAT). The tables below summarize key experimental data.

Table 1: In Vitro Binding Affinity at Monoamine Transporters [1] [2]

Compound DAT IC50 (nM) SERT IC50 (nM) NET IC50 (nM) DAT Selectivity (SERT/DAT)
Cocaine 102 1,045 3,298 10.2
RTI-51 1.81 10.6 37.4 5.8
RTI-55 1.26 4.21 36.0 3.3
RTI-31 1.12 44.5 37.0 39.7
WIN 35,428 14 156 85 11.1
  • IC50: Concentration required to inhibit 50% of transporter binding. A lower value indicates higher potency.
  • DAT Selectivity: Ratio of SERT IC50 to DAT IC50. A lower ratio indicates less selectivity for DAT over SERT.

Table 2: In Vivo Locomotor Stimulant Effects in Mice [3]

Compound Transporter Selectivity Class Potency vs. Cocaine Duration of Action vs. Cocaine
Cocaine Nonselective (SNDRI) Baseline Baseline
RTI-51 Nonselective Higher Longer
RTI-113 DAT-Selective Higher Longer
RTI-121 DAT-Selective Higher Longer
RTI-177 DAT-Selective Higher Longer

Key Experimental Findings and Methodology

The comparative data primarily comes from a key study that characterized the locomotor effects of 17 novel phenyltropane analogs in mice. [3]

  • Experimental Protocol: The study assessed locomotor activity by measuring the total distance traveled by mice in an open-field arena after administration of the test compound. This is a standard behavioral assay for psychostimulant effects.
  • Key Results and Conclusions:
    • Higher Potency: All tested phenyltropane analogs, including RTI-51, were more potent than cocaine in stimulating locomotion, consistent with their higher in vitro DAT binding affinity. [3]
    • Longer Duration: Several compounds, including RTI-51, RTI-113, RTI-121, and RTI-177, had a longer duration of action compared to cocaine. [3]
    • DAT Correlation: A positive correlation was found between the in vitro IC50 for the DAT and the in vivo potency for increasing locomotor activity, suggesting that binding to the DAT is the primary mechanism for this effect. [3]
    • Therapeutic Potential: Compounds like RTI-113 and RTI-177 were highlighted as having properties ideal for medication development due to their equivalent efficacy, higher potency, and longer duration of action compared to cocaine. [3]

Mechanism of Action: Dopamine Transporter Inhibition

Phenyltropanes like RTI-51 are "cocaine-like" inhibitors that block the dopamine transporter (DAT), preventing dopamine reuptake and increasing its concentration in the synaptic cleft, leading to locomotor stimulation. [1] [4] [5] The following diagram illustrates this signaling pathway and mechanism.

G DA_Release Dopamine Release Synaptic_DA Synaptic Dopamine DA_Release->Synaptic_DA Increases DAT Dopamine Transporter (DAT) DA_Reuptake Dopamine Reuptake DA_Reuptake->DAT Mediated by Synaptic_DA->DA_Reuptake Substrate Locomotor_Act Locomotor Activation Synaptic_DA->Locomotor_Act Binds to Post-Synaptic Receptors RTI51 RTI-51 RTI51->DAT Inhibits

The diagram shows RTI-51 binds to and inhibits DAT, blocking dopamine reuptake and increasing synaptic dopamine levels that activate post-synaptic receptors to stimulate locomotion. [1] [4] [5]

Summary and Research Implications

RTI-51 is characterized by its high potency, long duration of action, and a balanced inhibition of dopamine and serotonin transporters. Compared to cocaine, RTI-51 and many other phenyltropanes are more potent and longer-lasting.

  • For high DAT selectivity, researchers might consider RTI-31 or RTI-177. [4] [3]
  • For a long-duration, non-selective profile similar to cocaine but more potent, RTI-51 is a prototypical example. [3]
  • These properties make certain phenyltropanes, including RTI-51, valuable research tools for studying the dopamine system and potential candidates for treating stimulant addiction. [4] [3]

References

DAT Binding Affinity Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The following table compiles equilibrium dissociation constants (Ki, nM), where a lower value indicates higher affinity for the transporter. Data is primarily from rat brain studies [1].

Compound Name DAT ([³H] WIN 35,428 binding Ki, nM) SERT ([³H] Paroxetine binding Ki, nM) NET ([³H] Nisoxetine binding Ki, nM) DAT Selectivity (vs. SERT)
RTI-51 1.7 10.6 37.4 ~6-fold
RTI-55 1.3 4.21 36 ~3-fold
RTI-31 1.1 44.5 37 ~40-fold
Cocaine 89.1 1050 3300 ~12-fold

The table below shows inhibition constants (IC50, nM) from a later study using cloned human transporters and a different radioligand ([³H]DA, or dopamine), which are not directly comparable to the Ki values above but illustrate potency trends [2].

Compound Name DAT ([³H]DA uptake IC50, nM)
GBR12909 2.1
Cocaine 289.9

Key Experimental Methodologies

The affinity data presented relies on standard pharmacological techniques:

  • Radioligand Binding Assays: This method measures how effectively a test compound (like RTI-51) competes with a known radioactive ligand (e.g., [³H]WIN35,428) for binding to the DAT. The Ki value is calculated from the IC50, which is the concentration of the test compound that displaces 50% of the radioligand [1]. The distinction between Ki and IC50 is critical; Ki is an intrinsic measure of affinity, while IC50 can be influenced by experimental conditions [3].
  • Functional Uptake Inhibition Assays: This approach evaluates a compound's ability to block the transporter's physiological function—the reuptake of dopamine. It measures the IC50 for inhibiting the uptake of radiolabeled dopamine ([³H]DA) into cells expressing the transporter [2].

Conceptual Workflow for DAT Inhibitor Characterization

The following diagram illustrates a generalized modern strategy for characterizing DAT inhibitors, which integrates binding data with functional and safety assessments.

G Start Start: Candidate DAT Inhibitor BindingAssay In Vitro Binding Assay Start->BindingAssay  Compound added UptakeAssay Functional Uptake Assay BindingAssay->UptakeAssay  Confirms target binding SafetyScreen Counter-Screen (e.g., hERG) UptakeAssay->SafetyScreen  Confirms functional block DataIntegration Data Integration & Analysis SafetyScreen->DataIntegration  Assesses cardiotoxicity risk LeadCompound Identified Lead Compound DataIntegration->LeadCompound  Prioritizes candidates

Key Insights from the Data

  • High DAT Affinity: RTI-51 exhibits very high affinity for DAT (Ki = 1.7 nM), making it significantly more potent than cocaine (Ki = 89.1 nM) in binding to the transporter [1].
  • Selectivity Profile: RTI-51 shows a unique balance of effects, with a moderate preference for DAT over SERT (about 6-fold). In comparison, RTI-31 is more DAT-selective, while RTI-55 has higher affinity for SERT [1].
  • Structural Insights: The binding of inhibitors to DAT can be influenced by its intracellular structural elements. Research indicates that the N- and C-terminal domains of DAT can synergistically affect the apparent affinity of certain inhibitors [4].

References

RTI-51 serotonin norepinephrine transporter selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding Affinity (Ki) Data

The following table compiles inhibitory constant (Ki) values for RTI-51 and reference compounds from rat brain synaptosome studies. The Ki value represents the dissociation constant for the enzyme-inhibitor complex; a lower Ki value indicates a higher binding affinity [1].

Compound DAT ([³H]WIN 35,428) Ki (nM) SERT ([³H]Paroxetine) Ki (nM) NET ([³H]Nisoxetine) Ki (nM) Selectivity Ratio (DAT:SERT:NET)
RTI-51 1.7 10.6 37.4 1 : 6.2 : 22
RTI-55 1.3 4.2 36.0 1 : 3.2 : 27.7
Cocaine 89.1 1050 3300 1 : 11.8 : 37.0
WIN 35,428 13.9 692 835 1 : 49.8 : 60.1

Note: Data adapted from a 1995 study on rat brains [2]. Modern research often uses cloned human transporters, so values should be interpreted as representative of its profile rather than absolute human affinities.

This data shows RTI-51's unique profile:

  • High DAT Affinity: With a Ki of 1.7 nM, RTI-51 is a potent dopamine reuptake inhibitor.
  • Unique Selectivity: Its selectivity ratio (DAT > SERT > NET) differs from other compounds. For example, RTI-55 is more SERT-selective, while cocaine is a non-selective, low-potency blocker of all three transporters [2].

Experimental Protocol for Binding Assays

The data in the table above was generated using standard radioligand competitive binding assays, a core technique for determining drug affinity and selectivity [2]. The general workflow for such experiments is outlined below.

G A 1. Prepare Membrane Fractions B 2. Incubate Components A->B C 3. Separate Bound from Free B->C B1 Target Tissue (e.g., Rat Brain Synaptosomes) B2 Known Radioligand (e.g., [³H]WIN 35,428 for DAT) B3 Varying Concentrations of Test Inhibitor (e.g., RTI-51) B4 Appropriate Buffer D 4. Measure & Analyze C->D

Key methodological details for this workflow include:

  • Step 1: Membrane Preparation: Fresh or frozen rat brain striatum (for DAT) or midbrain/hindbrain (for SERT) tissue is homogenized. The process involves centrifuging the tissue in cold buffer to isolate the synaptosome (nerve ending) or crude membrane fraction containing the transporters [3] [2].
  • Step 2: Incubation: Membrane preparations are incubated in buffer with a known concentration of a radioactive ligand specific to each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Paroxetine for SERT, [³H]Nisoxetine for NET) and increasing concentrations of the unlabeled test inhibitor (e.g., RTI-51). This determines how effectively the test drug displaces the radioactive ligand [2].
  • Step 3: Separation & Measurement: The mixture is rapidly filtered under vacuum. Glass fiber filters retain the membrane-bound radioligand, while unbound radioligand passes through. The filters are washed, and the amount of radioactivity is quantified using a scintillation counter [3].
  • Step 4: Data Analysis: The measured radioactivity counts are used to calculate the percentage of radioligand bound at each inhibitor concentration. Data is typically fitted with a nonlinear regression model to determine the IC50 value (concentration that inhibits 50% of specific binding), which is then converted to the Ki value using the Cheng-Prusoff equation, providing the definitive affinity metric [3].

Key Distinctions for Researchers

  • Research Compound Status: RTI-51 is a semi-synthetic phenyltropane alkaloid used primarily as a research tool for mapping dopamine transporter distribution in the brain, particularly in its radiolabeled form (e.g., with ⁷⁶Br) [2].
  • Clinical vs. Research Profiles: Unlike FDA-approved Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) like duloxetine or venlafaxine, which primarily target SERT and NET for depression and pain, RTI-51's DAT>SERT>NET profile is more characteristic of psychostimulants [4] [5] [2].
  • Methodology Note: The cited data used rat transporters. For modern drug development, assays using cloned human transporters are now standard to better predict clinical effects [2] [6].

References

Dopamine Transporter Binding and Reinforcing Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The key factor influencing the duration of action and strength of effect for cocaine analogs like RTI-51 is their speed of binding to the Dopamine Transporter (DAT) [1]. The table below summarizes data from a study on rhesus monkeys and rats that compared several compounds [1].

Compound Time to Displace 25% of DAT Binding (Minutes) Relative Reinforcing Efficacy (PR Schedule)
Cocaine 5.8 Highest
WIN 35428 22.4 High
RTI-31 30.8 Medium
RTI-51 44.1 Low

This study concluded that a slower onset of action at the DAT is directly associated with a weaker reinforcing effect [1]. This relationship is diagrammed in the following workflow.

G SlowOnset Slow DAT Binding Onset LowReinforcing Lower Reinforcing Efficacy SlowOnset->LowReinforcing Leads to Study Experimental Workflow

Relationship Between DAT Binding Speed and Drug Reinforcement This diagram illustrates the established inverse relationship where a slower onset of action at the dopamine transporter results in a weaker reinforcing effect.

Experimental Protocol Summary

The comparative data in the table above was generated through the following key methodologies [1]:

  • In Vivo Binding Rate: In rats, equipotent doses of each drug were administered intravenously. The time required for each compound to displace 25% of a radioactively labeled DAT binder ([³H]WIN 35428) in the striatum was measured.
  • Reinforcing Efficacy (Progressive-Ratio Schedule): Rhesus monkeys were trained to self-administer the drugs. Under a progressive-ratio (PR) schedule, where the required effort for each subsequent drug injection increases, the maximum number of injections a monkey would work for ("breakpoint") was used to measure the drug's relative reinforcing efficacy.

Monoamine Transporter Affinity Profile

RTI-51's effects are also determined by its affinity for different neurotransmitter transporters. The table below shows its in vitro inhibition constants (Kᵢ, nM) from rat brain studies, demonstrating a unique balance of effects [2].

Compound Dopamine Transporter (DAT) Serotonin Transporter (SERT) Norepinephrine Transporter (NET)
RTI-51 1.7 10.6 37.4
Cocaine 89.1 177 119 - 161
RTI-31 1.1 5.00 5.86
RTI-55 1.3 1.74 7.51

Note: Lower Kᵢ value indicates higher affinity. Data for cocaine and other RTI compounds is provided for context [2].

RTI-51 has a high affinity for the DAT, a moderate affinity for the SERT, and a lower affinity for the NET [2]. This ratio of inhibition (DAT > SERT > NET) is unusual and contributes to its distinct psychoactive profile. RTI-51's binding at these key monoamine transporters and the resulting behavioral effects can be visualized as a simplified signaling pathway.

G RTI51 RTI-51 DAT Dopamine Transporter (DAT) RTI51->DAT High Affinity SERT Serotonin Transporter (SERT) RTI51->SERT Moderate Affinity NET Norepinephrine Transporter (NET) RTI51->NET Lower Affinity Effect Enhanced Locomotor Activity Potential for Reduced Cocaine Seeking DAT->Effect SERT->Effect NET->Effect

RTI-51's Primary Neurotransmitter Targets This diagram shows RTI-51's primary molecular targets, with the strength of inhibition indicated by the edge labels.

Further Research Directions

Available data on RTI-51 is primarily focused on its binding affinity and onset time. A more complete comparison would require additional research on:

  • Full pharmacokinetic profile: Including elimination half-life and metabolism.
  • In vivo duration of behavioral effects: More comprehensive time-course studies.
  • Direct comparisons with a wider range of modern cocaine analogs.

References

Pharmacological Profile Comparison: RTI-112 vs. RTI-51

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key available data for these two phenyltropane compounds. The affinity values (Ki in nM) represent the concentration needed to bind to half the transporters; a lower number indicates a higher affinity [1] [2].

Feature RTI-112 RTI-51 (Bromopane)
Primary Transporter Affinity Dopamine Transporter (DAT) and Serotonin Transporter (SERT) [2]. Dopamine Transporter (DAT) [1].
DAT Affinity (Ki nM) Data missing from search results. 1.7 nM [1].
SERT Affinity (Ki nM) Data missing from search results. 10.6 nM [1].
NET Affinity (Ki nM) Data missing from search results. 37.4 nM [1].
Transporter Selectivity Nonselective monoamine transporter inhibitor [2]. DAT > SERT > NET (Dopamine selective) [1].
Onset & Duration of Action Slower onset (30-60 min), longer duration (~10 hours) [2]. Information missing from search results.
Key Behavioral & Therapeutic Notes Used in research on reducing cocaine intake [3]. Can reduce cocaine craving at high DAT occupancy doses [3]. Significantly enhances locomotor activity. Potential as a treatment for cocaine use due to a long-lasting substitution effect that reduces drug-seeking behavior [4].
Molecular Weight Information missing from search results. 338.245 g·mol⁻¹ [1].
Chemical Formula Information missing from search results. C₁₆H₂₀BrNO₂ [1].

Experimental Data and Methodologies

The pharmacological profiles are established through standardized experimental protocols. Here are the key methodologies cited in the research:

  • In Vitro Transporter Binding Assays: The binding affinities (Ki values) for RTI-51 were determined using competitive radioligand binding assays on rat brain tissue [1]. In these experiments:
    • Dopamine Transporter (DAT) binding was measured by displacing a radiolabeled cocaine analog, [³H]CFT [1].
    • Norepinephrine Transporter (NET) binding was measured by displacing [³H]Nisoxetine [1].
    • Serotonin Transporter (SERT) binding was measured by displacing [³H]Paroxetine [1].
  • In Vivo Behavioral Studies: The long duration of action for RTI-112 was characterized in studies on squirrel monkeys [2]. The stimulant and reinforcing effects were assessed by measuring the rate of onset and how long the compound could serve as a substitute for cocaine in self-administration protocols [2].
  • Compatibility Studies: The potential for simultaneous use of a treatment (like an anticocaine catalytic antibody) with a cocaine analog was tested via ELISA (Enzyme-Linked Immunosorbent Assay). One study confirmed that an anticocaine antibody had no significant affinity for RTI-51, suggesting they would not interfere with each other in a therapeutic setting [5].

Signaling Pathways and Experimental Workflow

The core mechanism of action for phenyltropanes like RTI-112 and RTI-51 involves blocking monoamine transporters on neuronal membranes. The diagram below illustrates this shared pathway and a generalized experimental workflow for their characterization.

cluster_pathway Shared Mechanism of Action cluster_workflow Key Experimental Characterization Neuron Presynaptic Neuron Synapse Synaptic Cleft Neuron->Synapse Monoamine Release Transporter Monoamine Transporter (e.g., DAT, SERT) Synapse->Transporter Reuptake Receptor Postsynaptic Receptors Synapse->Receptor Signal Transmission RTI_Block RTI Compound RTI_Block->Transporter Blocks Start In Vitro Binding Assays A1 Determine Transporter Affinity & Selectivity Start->A1 A2 In Vivo Behavioral Studies (Onset, Duration, Reinforcement) A1->A2 A3 Therapeutic Compatibility & Safety Assessment A2->A3

Key Implications for Research

  • Transporter Selectivity is Crucial: The distinct selectivity profiles suggest different research applications. RTI-51, with its clearer dopamine selectivity, is a more specific tool for studying the role of DAT in stimulant effects and addiction [1]. RTI-112's non-selective profile may be better for investigating the interaction between dopamine and serotonin systems in cocaine abuse [2].
  • Pharmacokinetics Influence Application: The established long duration of RTI-112 (~10 hours) makes it a candidate for studying long-acting agonist therapies for addiction, as a single dose could provide a sustained effect [2].
  • Compatibility for Combined Therapies: The finding that an anticocaine antibody does not bind RTI-51 is significant. It implies that these two types of treatments could potentially be used together—one to block cocaine's effects and the other to provide a stabilizing substitution therapy—without interfering with one another [5].

Important Limitations and Future Directions

  • Incomplete Data: A major limitation is the lack of a complete, directly comparable data set. Critical affinity values (Ki) for RTI-112 are missing from the search results, making a full quantitative comparison impossible.
  • Species and Model Variance: The available data comes from different experimental models (e.g., rat brain tissue, squirrel monkeys). Differences in species, radioligands, and methodologies can affect the absolute values and direct comparability.
  • Need for Human Data: All information found is from preclinical animal studies. The effects and safety profiles of these compounds in humans remain unknown and are a necessary area for future research.

References

×

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

373.04442 Da

Monoisotopic Mass

373.04442 Da

Heavy Atom Count

21

Dates

Last modified: 07-20-2023

Explore Compound Types